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  • Product: 2-Methyl-3-phenylprop-2-en-1-amine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-3-phenylprop-2-en-1-amine

Executive Summary 2-Methyl-3-phenylprop-2-en-1-amine (commonly referred to as -methylcinnamylamine) is a highly versatile allylamine derivative. In modern drug development, cinnamylamines serve as critical advanced inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-phenylprop-2-en-1-amine (commonly referred to as


-methylcinnamylamine) is a highly versatile allylamine derivative. In modern drug development, cinnamylamines serve as critical advanced intermediates and direct therapeutic agents, particularly in the synthesis of mu-opioid receptor ligands targeting the central and peripheral nervous systems[1].

This technical whitepaper provides an authoritative guide to the physicochemical properties, catalytic synthesis, and self-validating analytical workflows required to isolate and characterize this compound.

Physicochemical and Thermodynamic Profile

Understanding the thermodynamic and lipophilic profile of 2-methyl-3-phenylprop-2-en-1-amine is critical for predicting its pharmacokinetic behavior. The presence of the


-methyl group introduces steric hindrance that subtly modulates the basicity of the primary amine, while the phenyl ring drives its lipophilicity.

These properties dictate the compound's ability to cross the blood-brain barrier (BBB). At physiological pH (7.4), the compound exists in a dynamic equilibrium between its water-soluble protonated state and its lipophilic free-base state, a duality essential for CNS-active therapeutics[1].

Quantitative Data Summary
PropertyValueMethod / Condition
IUPAC Name (E)-2-methyl-3-phenylprop-2-en-1-amine-
Molecular Formula C₁₀H₁₃N-
Molecular Weight 147.22 g/mol Calculated[2][3]
Boiling Point ~246–250 °CPredicted (1 atm)[3][4]
LogP (Lipophilicity) 2.4 – 2.6Predicted (Octanol/Water)[3]
pKa (Basicity) 9.5 – 10.5Predicted (Primary Amine)[3][4]
Density ~1.07 g/cm³Predicted (20 °C)[3]

Synthetic Methodologies: Overcoming Catalyst Poisoning

The Mechanistic Challenge

Historically, the functionalization of unprotected free allylamines via transition metal-catalyzed reactions (such as the Mizoroki-Heck reaction) has been notoriously difficult. Free amines typically poison palladium catalysts or undergo rapid, unselective


-hydride elimination, leading to complex mixtures of trans/cis isomers, enamines, and imines[5][6].
The Solution: Catalyst Speciation Control

To achieve selective C–H activation, recent breakthroughs utilize. Causality in experimental design: The MPAA ligands act as transient directing groups that stabilize the Pd(0) nanoparticles in situ. By preventing catalyst aggregation and premature reduction, the MPAA ligand allows for complete stereochemical control, favoring specific isomeric pathways without requiring the cumbersome pre-protection and deprotection of the primary amine[1][5].

Step-by-Step Protocol: Amine-Directed Mizoroki-Heck Arylation

This protocol details the selective monoarylation of free allylamines to yield 2-methyl-3-phenylprop-2-en-1-amine.

  • Reaction Assembly: In a rigorously dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of 2-methylprop-2-en-1-amine (free allylamine) and 1.2 equivalents of iodobenzene[6][7].

  • Catalyst & Ligand Addition: Add 5 mol% of Pd(OAc)₂ (precatalyst) and 10 mol% of the selected MPAA ligand. Causality: The 1:2 metal-to-ligand ratio ensures complete saturation of the active Pd coordination sphere, preventing off-target amine oxidation[1].

  • Solvent & Base: Suspend the mixture in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) and add 2.0 equivalents of a mild base such as Ag₂CO₃ to facilitate halide abstraction and drive the catalytic cycle[6].

  • Thermal Activation: Heat the reaction mixture to 70 °C with continuous stirring for 14 hours[1].

  • Isolation: Cool to room temperature, quench with aqueous NH₄OH, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (hexanes:EtOAc gradient) to yield the product as a yellow oil[8].

CatalyticCycle Pd0 Pd(0) + MPAA Ligand (Active Catalyst) OxAdd Oxidative Addition (Aryl Iodide) Pd0->OxAdd Ar-I Coord Allylamine Coordination (Directing Group) OxAdd->Coord Allylamine Insert Migratory Insertion (C-H Activation) Coord->Insert MPAA stabilized BetaElim Selective β-Hydride Elimination Insert->BetaElim Stereocontrol Product Cinnamylamine Product + Pd(0) Regeneration BetaElim->Product Base Product->Pd0 Cycle repeats

Figure 1: MPAA-ligand stabilized Pd-catalytic cycle preventing non-selective beta-hydride elimination.

Analytical Characterization & Self-Validating Workflows

To ensure scientific integrity, the characterization of 2-methyl-3-phenylprop-2-en-1-amine must be treated as a self-validating system . The stereochemical purity (E/Z ratio) determined by mass spectrometry must mathematically align with the coupling constants observed in nuclear magnetic resonance (NMR).

Protocol 1: GC-MS Isomeric Validation
  • Sample Preparation: Dissolve 1–2 mg of the purified compound in 1 mL of LC-MS grade methanol[4].

  • Chromatographic Conditions: Inject 1 µL into a GC equipped with an HP-5MS column (30 m x 0.25 mm, 0.25 µm film)[4].

  • Temperature Ramp (Critical Step): Hold the initial oven temperature at 80 °C for 1 minute, then ramp at 10 °C/min to 280 °C, holding for 5 minutes[4].

    • Causality: The E and Z stereoisomers of allylamines yield nearly identical electron ionization (EI) mass spectra. This specific, gradual temperature ramp ensures baseline chromatographic resolution based strictly on their slight boiling point differentials, allowing for accurate integration of the Total Ion Chromatogram (TIC) to determine the E/Z ratio[4][8].

Protocol 2: NMR Structural Elucidation
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[4].

    • Causality: DMSO-d₆ is deliberately selected over protic solvents like D₂O or MeOD. Protic solvents cause rapid deuterium exchange with the primary amine (–NH₂) protons, erasing their signal. DMSO-d₆ preserves these protons, allowing for complete mass-balance validation during integration.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at 500 MHz (or higher) with proton decoupling for the carbon channel[4].

  • Validation: Confirm the E/Z ratio by analyzing the vinylic proton coupling constants (

    
    -values), which must corroborate the GC-MS TIC integration[8].
    

AnalyticalWorkflow Start Sample Preparation (1-2 mg in MeOH/DMSO) GCMS GC-MS Analysis (Ramp: 80°C to 280°C) Start->GCMS NMR NMR Spectroscopy (DMSO-d6, 500 MHz) Start->NMR Data Data Synthesis & Isomeric Purity (E/Z) GCMS->Data NMR->Data Validate Self-Validating System Complete Data->Validate

Figure 2: Self-validating analytical workflow for the characterization of 2-methylcinnamylamine.

References

  • Landge, V. G., Bonds, A. L., Mncwango, T. A., Mather, C. B., Saleh, Y., Fields, H. L., Lee, F., & Young, M. C. (2022). "Amine-directed Mizoroki–Heck arylation of free allylamines." Organic Chemistry Frontiers, 9(7), 1967-1974.[Link]

  • Landge, V. G., Mishra, A., Thotamune, W., Bonds, A., Alahakoon, I., Karunarathne, A., & Young, M. C. (2023). "Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation." Chem Catalysis, 3(11), 100780.[Link]

Sources

Exploratory

The Evolving Landscape of 2-Methyl-3-phenylprop-2-en-1-amine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract The synthetically accessible and structurally versatile scaffold of 2-Methyl-3-phenylprop-2-en-1-amine, a cinnamylamine derivative, has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetically accessible and structurally versatile scaffold of 2-Methyl-3-phenylprop-2-en-1-amine, a cinnamylamine derivative, has emerged as a promising foundation for the development of novel therapeutic agents. While the biological profile of the parent amine remains largely unexplored, its derivatives, particularly N-acylated and other substituted analogues, have demonstrated a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their neuroprotective and anticancer properties. We will delve into the synthetic methodologies, structure-activity relationships, and mechanisms of action that underpin their therapeutic potential, offering valuable insights for researchers and drug development professionals.

Introduction: The Cinnamylamine Scaffold as a Privileged Structure

The cinnamyl moiety, characterized by a phenyl group attached to a propenyl chain, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The introduction of a methyl group at the 2-position and an amine at the 1-position of the propene chain affords 2-Methyl-3-phenylprop-2-en-1-amine, a key building block for a diverse array of derivatives. The inherent reactivity of the primary amine and the potential for modification of the phenyl ring provide a rich chemical space for the design and synthesis of novel bioactive molecules. This guide will primarily focus on the biological activities of N-substituted derivatives, for which a growing body of scientific literature exists.

Synthesis of 2-Methyl-3-phenylprop-2-en-1-amine and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial steps in the exploration of their biological potential.

Synthesis of the Precursor: (2E)-2-Methyl-3-phenylprop-2-enal

The common precursor for the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine is (2E)-2-methyl-3-phenylprop-2-enal. This can be synthesized via various methods, with one common approach being the aldol condensation of benzaldehyde and propanal, followed by dehydration.

Reductive Amination to Yield 2-Methyl-3-phenylprop-2-en-1-amine

The primary amine can be introduced via reductive amination of the corresponding aldehyde.

Experimental Protocol: Reductive Amination

  • Dissolve (2E)-2-methyl-3-phenylprop-2-enal in a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Methyl-3-phenylprop-2-en-1-amine.

Synthesis of N-Acyl and Other Derivatives

The primary amine of the core scaffold serves as a versatile handle for the synthesis of a wide range of derivatives, most notably cinnamamides.

Experimental Protocol: Synthesis of Cinnamide Derivatives

  • Dissolve 2-Methyl-3-phenylprop-2-en-1-amine in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • To this mixture, add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Neuroprotective Activities of Cinnamide Derivatives

A significant body of research has highlighted the potential of cinnamamide derivatives of 2-Methyl-3-phenylprop-2-en-1-amine as neuroprotective agents, particularly in the context of ischemic stroke and glutamate-induced neurotoxicity.[1][2]

Mechanism of Neuroprotection

Cinnamide derivatives have been shown to exert their neuroprotective effects through multiple mechanisms. In models of cerebral ischemia, certain derivatives have demonstrated the ability to reduce the infarct area and protect against glutamate-induced apoptosis in a dose-dependent manner.[1] This neuroprotection is often mediated through the caspase-3 pathway.[1]

dot

Caption: Pyridine-urea derivatives can induce apoptosis by altering the balance of pro- and anti-apoptotic proteins.

In Vitro Cytotoxicity Studies

The anticancer potential of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay, as described in the neuroprotection section, is also a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Table 2: Anticancer Activity of Selected Derivatives (IC₅₀ values in µM)

Compound IDA549 (Lung Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
5l 3.22 ± 0.22.71 ± 0.16-[3]
4a --7.5[4]
4d, 4e Potent ActivityPotent Activity-[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective compounds.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the cinnamoyl moiety significantly influence the biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with biological targets.

  • The Amine/Amide Moiety: The primary amine of the parent compound is a key site for derivatization. The formation of amides, ureas, and other N-substituted derivatives has been shown to be critical for the observed neuroprotective and anticancer activities. The nature of the substituent on the nitrogen atom plays a vital role in determining the potency and selectivity of the compound.

Future Perspectives

The derivatives of 2-Methyl-3-phenylprop-2-en-1-amine represent a promising class of compounds with diverse biological activities. While significant progress has been made in exploring their neuroprotective and anticancer potential, further research is warranted. Future studies should focus on:

  • Elucidation of the biological activity of the parent amine: A thorough investigation into the pharmacological profile of 2-Methyl-3-phenylprop-2-en-1-amine is needed to provide a baseline for understanding the contributions of various substituents.

  • Expansion of the derivative library: The synthesis and screening of a wider range of derivatives with diverse substituents will help to further refine the structure-activity relationships.

  • In-depth mechanistic studies: A more detailed understanding of the molecular targets and signaling pathways involved in the observed biological effects is essential for rational drug design.

  • Pharmacokinetic and in vivo efficacy studies: Promising lead compounds should be subjected to comprehensive pharmacokinetic profiling and evaluated in relevant animal models of disease to assess their therapeutic potential.

Conclusion

References

  • Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia. (2024). PubMed. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). ResearchGate. [Link]

  • Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. (2015). PubMed. [Link]

  • Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. (2020). PMC. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl ... (2020). PMC. [Link]

  • Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds. (2013).
  • Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases. (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of (E)-1-(substituted)-3-phenylprop-2-en-1-ones bearing rhodanines as potent anti-microbial agents. (2014). PubMed. [Link]

  • N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as CETP inhibitors for the treatment of atherosclerosis and cardiovascular diseases. (2013).
  • Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3 - (2020). Bentham Science Publisher. [Link]

  • Synthesis and Antibacterial Evaluation of 5-((Methyl/ethylamino) methyl)-2-aryl-3-phenylthiazolidin-4-ones. (2022). Utrecht University. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. (2019). PubMed. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). RSC Publishing. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2016). PMC. [Link]

  • Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives. (2021). Impactfactor. [Link]

  • Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. (2025). ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

  • Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders. (2015).
  • (12) United States Patent (10) Patent No.: US 9,439,968 B2. (2016). Googleapis. [Link]

  • (Z)-N-Methyl-3-Phenylprop-2-En-1-Amine. (n.d.). Protheragen. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. (2007). ResearchGate. [Link]

  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. (2025). Digital CSIC. [Link]

Sources

Foundational

The Evolving Landscape of Cinnamylamines: A Deep Dive into the Structure-Activity Relationship of 2-Methyl-3-phenylprop-2-en-1-amine Derivatives

An In-Depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals Authored by: Gemini, Senior Application Scientist Abstract The cinnamylamine scaffold, a structural motif derived from naturally occurri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cinnamylamine scaffold, a structural motif derived from naturally occurring compounds, has emerged as a versatile template in medicinal chemistry, yielding derivatives with a wide array of pharmacological activities.[1] This guide focuses on the nuanced structure-activity relationships (SAR) of a specific subclass: 2-Methyl-3-phenylprop-2-en-1-amine derivatives. By introducing a methyl group at the 2-position of the propenamine chain, a critical juncture is created, influencing the molecule's conformational flexibility, metabolic stability, and interaction with biological targets. This in-depth analysis will explore the synthetic strategies to access these derivatives and dissect the impact of substitutions on the phenyl ring, the amine functionality, and the core scaffold itself. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, providing a comprehensive resource for researchers engaged in the rational design of novel therapeutics based on this promising chemical entity.

Introduction: The Cinnamylamine Core and the Significance of the 2-Methyl Group

Substituted cinnamylamines are characterized by a phenyl ring connected to an amine via a three-carbon chain containing a double bond. This arrangement confers unique electronic and steric properties that are conducive to a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The introduction of a methyl group at the 2-position (β-position relative to the phenyl ring) of the propenamine backbone, creating the 2-Methyl-3-phenylprop-2-en-1-amine scaffold, introduces a layer of complexity and opportunity in drug design.

This seemingly minor addition can profoundly impact the molecule's:

  • Conformational Rigidity: The methyl group can restrict the rotation around the C2-C3 bond, potentially locking the molecule into a more bioactive conformation.

  • Metabolic Stability: The methyl group can act as a steric shield, hindering enzymatic degradation and potentially improving the pharmacokinetic profile.

  • Target Interaction: The steric bulk and electronic effects of the methyl group can alter the binding affinity and selectivity for specific biological targets.

This guide will systematically explore these aspects, providing a framework for understanding and predicting the biological activity of this intriguing class of compounds.

Synthetic Strategies: Accessing the 2-Methyl-3-phenylprop-2-en-1-amine Scaffold

The synthesis of 2-Methyl-3-phenylprop-2-en-1-amine derivatives can be achieved through several strategic routes, allowing for a diverse range of structural modifications. A common and versatile approach involves the reductive amination of (2E)-2-methyl-3-phenylprop-2-enal.

Experimental Protocol: Reductive Amination of (2E)-2-methyl-3-phenylprop-2-enal

Objective: To synthesize a 2-Methyl-3-phenylprop-2-en-1-amine derivative via reductive amination.

Materials:

  • (2E)-2-methyl-3-phenylprop-2-enal

  • Primary or secondary amine of choice (e.g., isobutylamine)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve (2E)-2-methyl-3-phenylprop-2-enal (1.0 eq) and the desired amine (1.2 eq) in methanol. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the methanol under reduced pressure. Add water and diethyl ether to the residue and basify with a NaOH solution.

  • Isolation: Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-Methyl-3-phenylprop-2-en-1-amine derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Methyl-3-phenylprop-2-en-1-amine derivatives is intricately linked to the nature and position of substituents on various parts of the molecule. This section will dissect the SAR by considering modifications at the phenyl ring, the amine terminus, and the alkene backbone.

Modifications of the Phenyl Ring

The phenyl ring offers a large surface for modification, allowing for the fine-tuning of electronic and steric properties.

  • Electron-Withdrawing vs. Electron-Donating Groups: In a study on (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides, it was observed that electron-withdrawing substituents on the phenyl ring generally increased anticonvulsant activity, while electron-donating groups reduced it.[2] This suggests that for neurological applications, electron-withdrawing groups on the phenyl ring of 2-Methyl-3-phenylprop-2-en-1-amine derivatives may be favorable.

  • Halogen Substitution: Halogen atoms (F, Cl, Br) are commonly used to modulate lipophilicity and metabolic stability. In the aforementioned cinnamamide study, para-halogen substitution in the Z-isomers reduced or abolished CNS stimulant activity.[2] For other activities, such as antimicrobial effects, the position and nature of the halogen can be critical.

  • Positional Isomerism: The position of substituents (ortho, meta, para) on the phenyl ring can dramatically alter the biological activity. For instance, in a series of substituted styryl ketones, electron-donating groups, particularly at the para position, enhanced bioactivity, while the choice between meta and para substitution could lead to significant differences in species selectivity for antimicrobial targets.[1]

Modifications of the Amine Terminus

The nature of the amine group is a critical determinant of the pharmacological profile.

  • Primary, Secondary, and Tertiary Amines: The degree of substitution on the nitrogen atom influences the compound's polarity, basicity, and ability to form hydrogen bonds. This, in turn, affects its pharmacokinetic properties and target interactions.

  • N-Alkyl and N-Aryl Substituents: The introduction of various alkyl or aryl groups at the amine terminus can modulate lipophilicity and steric bulk. In a study of N-alkyl betaines, antimicrobial activity was found to increase with the length of the alkyl chain up to a certain point (C16), after which a "cutoff effect" was observed.[3] This highlights the importance of optimizing the size of the N-substituent.

Modifications of the Alkene Backbone and the 2-Methyl Group

The propenamine linker is not merely a spacer but an active contributor to the molecule's biological profile.

  • (E/Z)-Isomerism: The geometry of the double bond can significantly impact how the molecule fits into a binding pocket. In the study of N-alkyl-alpha,beta-dimethylcinnamamides, the (E)- and (Z)-isomers exhibited distinct pharmacological profiles.[2]

  • Role of the 2-Methyl Group: As previously mentioned, the 2-methyl group can enhance metabolic stability and enforce a specific conformation. While direct SAR studies systematically removing or shifting this methyl group on the 2-Methyl-3-phenylprop-2-en-1-amine scaffold are limited, its presence is anticipated to be a key determinant of activity.

Biological Activities and Therapeutic Potential

While direct and extensive biological screening data for a wide range of 2-Methyl-3-phenylprop-2-en-1-amine derivatives is still emerging, the broader cinnamylamine and cinnamamide classes have shown promise in several therapeutic areas.

Anticancer Activity

Cinnamic acid derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in various cancer cell lines.[4][5][6] For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were found to act as antitubulin agents.[4] The introduction of the 2-methyl group could potentially enhance the potency or selectivity of these anticancer effects by optimizing interactions with the target protein.

Antimicrobial Activity

The cinnamoyl moiety is present in numerous natural products with antimicrobial properties. Synthetic derivatives have also shown significant activity against a range of bacteria and fungi.[1] The mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes. The lipophilicity and steric profile conferred by the 2-methyl group and other substituents would be critical in determining the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[7] The anti-inflammatory effects of cinnamaldehyde, a related compound, are linked to the reduction of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.[3] Derivatives of 2-Methyl-3-phenylprop-2-en-1-amine could potentially modulate these inflammatory pathways.

Future Directions and Conclusion

The 2-Methyl-3-phenylprop-2-en-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of knowledge on related cinnamylamine and cinnamamide derivatives provides a strong foundation for the rational design of new compounds with tailored biological activities.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive evaluation of a library of 2-Methyl-3-phenylprop-2-en-1-amine derivatives with systematic modifications at the phenyl ring, amine terminus, and the alkene backbone is crucial to delineate clear SAR trends for various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their further development.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds will be necessary to optimize their drug-like properties.

Visualizations

Diagram 1: Core Scaffold and Key Modification Points

Caption: Key modification points on the 2-Methyl-3-phenylprop-2-en-1-amine scaffold.

Diagram 2: Synthetic Workflow via Reductive Amination

Reductive_Amination Start (2E)-2-methyl-3-phenylprop-2-enal + Amine (R2-NHR3) Imine Imine Formation (MeOH, RT) Start->Imine Reduction Reduction (NaBH4) Imine->Reduction Workup Quenching & Extraction Reduction->Workup Product 2-Methyl-3-phenylprop-2-en-1-amine Derivative Workup->Product

Caption: General workflow for the synthesis via reductive amination.

References

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. PubMed. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl ... PMC. [Link]

  • Evaluation of Antimicrobial Effects of Different Substituted Arylpropeneones. ResearchGate. [Link]

  • Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. [Link]

  • Structure-activity relationships in psychotomimetic phenylalkylamines. PubMed. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Structure-activity relationship in cinnamamides. 2. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-alpha, beta-dimethylcinnamamides substituted on the phenyl group. PubMed. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed. [Link]

  • Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. PubMed. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations. bioRxiv. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers. [Link]

  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. PMC. [Link]

  • Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. PMC. [Link]

  • Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. PubMed. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]85)

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Exploratory

Comprehensive Technical Guide on 2-Methyl-3-phenylprop-2-en-1-amine: Properties, Synthesis, and Drug Development Applications

Executive Summary 2-Methyl-3-phenylprop-2-en-1-amine (CAS: 97294-57-0) is a highly versatile, unprotected cinnamylamine derivative. In medicinal chemistry, the cinnamylamine scaffold serves as a rigidified analog of flex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-phenylprop-2-en-1-amine (CAS: 97294-57-0) is a highly versatile, unprotected cinnamylamine derivative. In medicinal chemistry, the cinnamylamine scaffold serves as a rigidified analog of flexible phenethylamines, making it a critical building block for synthesizing mu-opioid receptor (MOR) ligands and monoamine oxidase (MAO) inhibitors.

Historically, the direct synthesis of free allylamines via transition-metal catalysis was plagued by catalyst deactivation and poor stereocontrol. Unprotected amines typically poison palladium catalysts or cause the formation of inactive nanoparticles. However, recent breakthroughs in catalyst speciation control have enabled the direct, stereoselective synthesis of this compound from simple precursors, bypassing inefficient protection-deprotection workflows.

Chemical Identity & Core Structural Properties

To establish a baseline for analytical characterization and reagent procurement, the physicochemical properties of 2-methyl-3-phenylprop-2-en-1-amine are summarized below:

PropertyValue
IUPAC Name 2-Methyl-3-phenylprop-2-en-1-amine
CAS Number 97294-57-0
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
SMILES CC(=Cc1ccccc1)CN
Appearance Yellow oil (free base) / White solid (hydrochloride salt)
Key Structural Motif Unprotected primary allylamine with an α-methyl substitution

Structural Mechanics & Stereochemistry

The pharmacological efficacy of cinnamylamine derivatives is heavily dependent on their stereochemistry (E/Z isomerism). For 2-methyl-3-phenylprop-2-en-1-amine, the (E)-isomer is typically the target pharmacophore.

A critical failure point in synthesizing unprotected allylamines is the thermodynamic scrambling of the alkene during catalysis. Free amines coordinate too strongly to palladium catalysts, leading to the rapid formation of catalytically inactive Pd black (nanoparticles) . This aggregation halts the catalytic cycle and results in a lack of stereocontrol.

By utilizing Mono-Protected Amino Acid (MPAA) ligands, researchers can control catalyst speciation. The MPAA ligand acts as a metal protecting group, preventing Pd aggregation and reduction. This ensures that the migratory insertion step is highly stereocontrolled, favoring the desired E/Z configuration without the need for pre-functionalizing the amine group.

Synthetic Methodologies: Amine-Directed Mizoroki-Heck Arylation

From a practical standpoint, the most efficient route to 2-methyl-3-phenylprop-2-en-1-amine avoids the cumbersome protection/deprotection steps of the amine moiety. The following self-validating protocol leverages an amine-directed Mizoroki-Heck arylation.

Causality of Experimental Choices:
  • Pd(OAc)₂ (Precatalyst): The acetate ligands facilitate the concerted metalation-deprotonation (CMD) pathway, which is essential for activating the catalytic cycle.

  • MPAA Ligand (e.g., N-acetylglycine): Prevents the free amine from over-coordinating and reducing Pd(II) to inactive Pd(0) nanoparticles.

  • Solvent (tert-amyl alcohol): Sterically hindered alcohols stabilize the cationic Pd intermediates and promote the crucial β-hydride elimination step while resisting oxidation.

  • Workup Strategy: Free amines streak heavily on silica gel. Converting the crude product directly into a hydrochloride salt allows for precipitation-based purification, entirely bypassing column chromatography.

Step-by-Step Protocol:
  • Reagent Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, add 2-methylprop-2-en-1-amine (1.0 equiv, 0.5 mmol) and iodobenzene (1.2 equiv, 0.6 mmol).

  • Catalyst & Ligand Addition: Add Pd(OAc)₂ (5 mol%) and N-acetylglycine (10 mol%). Note: The strict 1:2 ratio of Pd to ligand ensures complete coordination and prevents nanoparticle formation.

  • Base & Solvent: Add Ag₂CO₃ (1.5 equiv) to neutralize the generated HI and drive the catalytic cycle forward. Suspend the mixture in 2.0 mL of tert-amyl alcohol.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C for 14–18 hours. The free amine acts as an endogenous directing group, guiding the Pd catalyst to the adjacent alkene to ensure regioselective arylation.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove silver and palladium salts, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in minimal diethyl ether and add 2M HCl in diethyl ether dropwise. The 2-methyl-3-phenylprop-2-en-1-amine will precipitate as a highly pure hydrochloride salt. Filter and dry under a vacuum.

Catalytic Workflow & Logical Relationships

The diagram below illustrates the self-validating catalytic cycle of the amine-directed Mizoroki-Heck arylation, highlighting the critical role of the free amine as a directing group.

G Start Allylamine + Aryl Iodide OxAdd Oxidative Addition (Pd(0) → Pd(II)) Start->OxAdd Cat Pd(OAc)₂ + MPAA Ligand Cat->OxAdd Active Pd(0) Coord Amine Coordination (Directing Effect) OxAdd->Coord MigIns Stereocontrolled Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim BetaElim->Cat Catalyst Regeneration Product 2-Methyl-3-phenylprop-2-en-1-amine (Target Product) BetaElim->Product

Catalytic cycle of the amine-directed Mizoroki-Heck arylation.

Pharmacological Relevance in Drug Development

2-Methyl-3-phenylprop-2-en-1-amine is a privileged scaffold in neuropharmacology, primarily utilized in two domains:

  • Opioid Receptor Ligands: The allylic double bond restricts the conformational freedom of the amine, locking the pharmacophore into a specific spatial arrangement. This rigidification enhances receptor subtype selectivity, making it a highly sought-after advanced intermediate for synthesizing mu-opioid receptor (MOR) agonists and antagonists .

  • Monoamine Oxidase (MAO) Inhibitors: Due to its structural homology with endogenous monoamines, this compound can act as a mechanism-based inhibitor or a radical trap during MAO-catalyzed oxidative deamination. The α-methyl group is a strategic addition; it introduces steric hindrance that prevents rapid metabolic degradation (e.g., by preventing oxidation to the corresponding aldehyde), thereby significantly increasing the biological half-life of the resulting drug candidate. Alternatively, similar primary allylamines can be accessed via platinum-catalyzed direct amination .

References

  • Landge, V. G., et al. (2023). "Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation." Chem Catalysis, 3(11), 100809. URL:[Link]

  • Landge, V. G., et al. (2022). "Amine-directed Mizoroki–Heck arylation of free allylamines." Organic Chemistry Frontiers, 9, 1967-1974. URL:[Link]

  • Das, K., et al. (2012). "Platinum-Catalyzed Direct Amination of Allylic Alcohols with Aqueous Ammonia: Selective Synthesis of Primary Allylamines." Angewandte Chemie International Edition, 51(1), 166-170. URL:[Link]

Foundational

An In-depth Technical Guide to 2-Methyl-3-phenylprop-2-en-1-amine: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-Methyl-3-phenylprop-2-en-1-amine, a substituted allylamine of interest in medicinal chemistry and drug discovery. While the specific discovery and deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylprop-2-en-1-amine, a substituted allylamine of interest in medicinal chemistry and drug discovery. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, this guide elucidates its chemical characteristics, outlines plausible and robust synthetic pathways, and discusses its potential pharmacological relevance based on structure-activity relationships within the broader class of allylamines and phenethylamines. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical insights into this chemical entity.

Introduction and Structural Elucidation

2-Methyl-3-phenylprop-2-en-1-amine, with the CAS Number 97294-57-0, is a primary amine featuring a core allylic structure.[1] Its systematic IUPAC name is (2E)-2-methyl-3-phenylprop-2-en-1-amine. The molecule incorporates a phenyl group conjugated with a propenamine backbone, with a methyl group at the second carbon position. This substitution pattern distinguishes it from simpler analogues like cinnamylamine and suggests specific steric and electronic properties that could influence its chemical reactivity and biological activity.

The presence of the allylic amine functional group and the overall structural similarity to known psychoactive compounds like phenethylamines positions this molecule as a compound of interest for neurological and pharmacological research.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-3-phenylprop-2-en-1-amine is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 97294-57-0[1]
Molecular Formula C10H13N[4]
Molecular Weight 147.22 g/mol [4]
Isomeric SMILES C\C(=C\C1=CC=CC=C1)\CNInferred from structure

Table 1: Physicochemical properties of 2-Methyl-3-phenylprop-2-en-1-amine.

Plausible Synthetic Pathways

Synthesis of the Precursor Aldehyde

The key precursor, 2-methyl-3-phenylprop-2-enal (also known as alpha-methylcinnamaldehyde), is a commercially available compound.[5][6] Its synthesis is typically achieved through an aldol condensation reaction between benzaldehyde and propanal, followed by dehydration.

Experimental Protocol: Aldol Condensation for 2-Methyl-3-phenylprop-2-enal

  • Reaction Setup: To a stirred solution of sodium hydroxide in a water/ethanol mixture at room temperature, add benzaldehyde.

  • Addition of Propanal: Slowly add propanal to the reaction mixture. The causality for the slow addition is to control the exothermic reaction and prevent side reactions such as the self-condensation of propanal.

  • Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-methyl-3-phenylprop-2-enal.[7]

Reductive Amination to the Target Amine

With the precursor aldehyde in hand, the final step to obtain 2-Methyl-3-phenylprop-2-en-1-amine is a reductive amination. This is a robust and widely used method for the synthesis of amines. The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 2-methyl-3-phenylprop-2-enal in a suitable solvent such as methanol. Add a source of ammonia, for instance, a solution of ammonia in methanol or ammonium acetate. The reaction is typically stirred at room temperature to allow for the formation of the intermediate imine.

  • In Situ Reduction: To the solution containing the imine, add a reducing agent. Sodium borohydride (NaBH4) is a common and effective choice for this transformation due to its selectivity and mild reaction conditions. The hydride attacks the electrophilic carbon of the imine, reducing it to the amine.

  • Reaction Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent with water or a dilute acid. Adjust the pH to be basic to ensure the amine is in its freebase form.

  • Extraction and Purification: Extract the product with an organic solvent. The organic layers are then combined, washed, dried, and concentrated. The final product can be purified by distillation or column chromatography to yield 2-Methyl-3-phenylprop-2-en-1-amine.

Synthesis_Pathway benzaldehyde Benzaldehyde precursor_aldehyde 2-Methyl-3-phenylprop-2-enal benzaldehyde->precursor_aldehyde Aldol Condensation propanal Propanal propanal->precursor_aldehyde target_amine 2-Methyl-3-phenylprop-2-en-1-amine precursor_aldehyde->target_amine Reductive Amination (NH3, NaBH4)

Figure 1: Proposed two-step synthesis of 2-Methyl-3-phenylprop-2-en-1-amine from benzaldehyde and propanal.

Potential Applications and Pharmacological Context

The structural motifs within 2-Methyl-3-phenylprop-2-en-1-amine suggest potential for biological activity, making it a candidate for screening in various drug discovery programs.

The Allylamine Pharmacophore

Allylamines are a known class of compounds with diverse biological activities. For instance, naftifine and terbinafine are well-established antifungal agents that function by inhibiting squalene epoxidase.[8] While the substitution pattern of 2-Methyl-3-phenylprop-2-en-1-amine differs significantly from these antifungal agents, the core allylamine structure is a recognized pharmacophore.

Bioisosterism and Relationship to Phenethylamines

The concept of bioisosterism is a cornerstone of medicinal chemistry, where one functional group can be replaced by another to enhance potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.[5][9][10] The 2-Methyl-3-phenylprop-2-en-1-amine structure can be viewed as a bioisostere of phenethylamines, a class of compounds renowned for their potent effects on the central nervous system.[2][3]

The vinyl group in the propene chain introduces conformational rigidity compared to the flexible ethyl chain of phenethylamines. This rigidity can lead to more specific interactions with biological targets. The methyl group provides steric bulk, which can influence receptor binding and metabolic stability.

Bioisosteric_Relationship phenethylamine Phenethylamine (Flexible) target_amine 2-Methyl-3-phenylprop-2-en-1-amine (Rigidified Analogue) phenethylamine->target_amine Bioisosteric Modification

Figure 2: Bioisosteric relationship between phenethylamine and 2-Methyl-3-phenylprop-2-en-1-amine.

Given these structural features, 2-Methyl-3-phenylprop-2-en-1-amine could be investigated for activity at monoamine transporters (for dopamine, serotonin, and norepinephrine) or various G-protein coupled receptors, which are common targets for phenethylamine-like compounds.

Conclusion

2-Methyl-3-phenylprop-2-en-1-amine is a chemical entity with a clear structural rationale for its synthesis and potential application in pharmacological research. While its historical discovery is not well-documented, this guide provides a robust framework for its synthesis based on established organic chemistry principles. Its structural relationship to the allylamine and phenethylamine classes of compounds makes it a compelling candidate for further investigation in drug discovery and medicinal chemistry. The protocols and insights provided herein are intended to facilitate future research into this and related molecules.

References

  • Wang, J. et al. (2013). Organic Chemistry, 33, 634-639.
  • Murali Krishna, P. et al. (2012). N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. [Link]

  • StudySmarter. (2023). Allylamine: Density & Medication. [Link]

  • Matrix Fine Chemicals. 2-METHYL-3-PHENYLPROP-2-ENAL | CAS 101-39-3. [Link]

  • PatSnap Synapse. (2025). What is the role of bioisosterism in drug design?. [Link]

  • ChemBK. methyl 3-phenylprop-2-enoate. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Wikipedia. Phenylpropylamine. [Link]

  • Google Patents.
  • MDPI. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. [Link]

  • Protheragen. (Z)-N-Methyl-3-Phenylprop-2-En-1-Amine. [Link]

  • FooDB. Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Chromatographic Purification of 2-Methyl-3-phenylprop-2-en-1-amine

Abstract 2-Methyl-3-phenylprop-2-en-1-amine is a valuable allylic amine, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyl-3-phenylprop-2-en-1-amine is a valuable allylic amine, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final product. This application note provides a comprehensive guide to the purification of 2-Methyl-3-phenylprop-2-en-1-amine using preparative column chromatography and analytical High-Performance Liquid Chromatography (HPLC). The protocols address the specific challenges associated with the purification of basic amines, which often exhibit poor chromatographic behavior on standard silica gel due to strong interactions with acidic silanol groups.[3][4]

Introduction: The Challenge of Purifying Basic Amines

The primary amino group in 2-Methyl-3-phenylprop-2-en-1-amine (pKa typically ~9-10) is basic and readily protonated. Standard silica gel, the most common stationary phase for column chromatography, has an acidic surface due to the presence of silanol (Si-OH) groups. This acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The amine can bind strongly to the silica, resulting in low or no recovery of the product.

  • Peak Tailing: Slow dissociation from the acidic sites causes the compound to elute gradually, resulting in broad, tailing peaks that co-elute with impurities.

  • Sample Degradation: The acidic environment of the silica surface can potentially degrade sensitive molecules like allylic amines.[5]

To overcome these challenges, this guide employs a modified mobile phase strategy for normal-phase chromatography and outlines protocols for alternative techniques like reversed-phase HPLC.

Principle of Separation: Mitigating Acid-Base Interactions

The core strategy for successfully purifying basic amines on silica gel is to neutralize the acidic silanol groups.[3] This is achieved by adding a small amount of a competitive, volatile base to the mobile phase, most commonly triethylamine (TEA).[4][6] TEA is a stronger base than the target amine and will preferentially interact with the silanol groups, effectively "masking" them. This allows the target amine to partition between the mobile and stationary phases based more on polarity differences, leading to symmetrical peak shapes and improved separation.[3]

Alternatively, reversed-phase chromatography can be employed, which uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase.[7] In this mode, adjusting the pH of the mobile phase can control the ionization state of the amine to optimize retention and separation.[3][4]

Preparative Purification: Modified Normal-Phase Column Chromatography

This section provides a detailed protocol for the bulk purification of crude 2-Methyl-3-phenylprop-2-en-1-amine.

Method Development using Thin-Layer Chromatography (TLC)

Before committing the entire sample to a column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[4]

Protocol:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • To each of these solvent systems, add 0.5-1% triethylamine (TEA) by volume. This is critical to simulate the column conditions.[4]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane).

  • Spot the crude mixture onto silica gel TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin).

  • Select the solvent system that gives the best separation between the desired product spot and impurities, with the target Rƒ value.

Step-by-Step Column Chromatography Protocol

The following workflow is designed for efficient and high-recovery purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hexane/EtOAc + 1% TEA) Slurry 2. Prepare Silica Gel Slurry (in initial mobile phase) Pack 3. Pack Column Load 4. Load Crude Sample (Dry Loading Recommended) Pack->Load Elute 5. Elute with Gradient (Increasing Polarity) Collect 6. Collect Fractions Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Pure Purified Product

Caption: Workflow for preparative column chromatography purification.

Materials & Reagents:

  • Crude 2-Methyl-3-phenylprop-2-en-1-amine

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column, fraction collector or test tubes, rotary evaporator

Procedure:

  • Column Packing:

    • Secure the column vertically. Add a small plug of glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc + 1% TEA).[6]

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. Avoid trapping air bubbles.

    • Add another layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., Dichloromethane).

    • Add a small portion of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading" and generally provides better resolution than loading a liquid sample.[4]

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin elution, collecting fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase as determined by your TLC analysis (e.g., increase the percentage of Ethyl Acetate). A shallow gradient often improves separation.[6]

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the mobile phase (including the TEA) using a rotary evaporator to yield the purified 2-Methyl-3-phenylprop-2-en-1-amine.

Summary of Preparative Chromatography Parameters
ParameterRecommendationRationale & Justification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[6]
Mobile Phase System Hexanes / Ethyl AcetateOffers a good polarity range for many organic compounds.
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing and improving recovery of the basic amine.[3][4]
Elution Mode Gradient ElutionStarts with low polarity to elute non-polar impurities, then gradually increases polarity to elute the target compound, providing better resolution.
Sample Loading Dry LoadingPrevents band broadening at the start of the separation, leading to sharper peaks and better purity.[4]

High-Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

HPLC is essential for accurately determining the purity of the collected fractions and for small-scale, high-resolution purification. Direct analysis of aliphatic amines by HPLC can be challenging due to their lack of a strong UV chromophore.[8] While derivatization can enhance detection, a method using a standard UV detector at a low wavelength (e.g., 210-220 nm) is often sufficient for purity assessment, leveraging the phenyl group's absorbance.

RP-HPLC Protocol

G Sample Purified Fraction (from Column) Prepare Prepare Sample (Dilute in Mobile Phase A) Sample->Prepare Inject Inject onto HPLC System Prepare->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Analyze Chromatogram (Assess Purity) Detect->Analyze

Caption: General workflow for HPLC purity analysis.

Recommended HPLC Conditions
ParameterConditionRationale & Justification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar to non-polar compounds.[7][8]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid protonates the amine, improving peak shape and ensuring consistent ionization.[4]
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 95% B over 15 minutesA broad gradient is effective for analyzing samples with unknown impurity profiles.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210 nmDetects the phenyl group and peptide-like bonds, suitable for purity assessment.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.

Advanced Considerations: Isomeric Separation

The structure "2-Methyl-3-phenylprop-2-en-1-amine" can exist as geometric isomers (E/Z) depending on the stereochemistry of the double bond. While the primary amine carbon is not a stereocenter, chiral analogs of allylic amines are common and of great interest in asymmetric synthesis.[1]

Geometric (E/Z) Isomer Separation

Standard normal-phase or reversed-phase chromatography can often separate E/Z isomers due to subtle differences in their polarity and shape. Optimization of the mobile phase composition and the use of high-efficiency columns (smaller particle size) will enhance resolution.

Chiral (Enantiomeric) Separation

For chiral analogs, specialized chiral chromatography is required. This is typically performed using HPLC with a Chiral Stationary Phase (CSP).

G Start Isomeric Purity Required? IsomerCheck Are E/Z Isomers Present? Start->IsomerCheck Yes Stop Standard Purification is Sufficient Start->Stop No ChiralCheck Is the Compound Chiral? IsomerCheck->ChiralCheck No OptimizeNP Optimize Normal/Reversed Phase Conditions IsomerCheck->OptimizeNP Yes ChiralHPLC Use Chiral HPLC (e.g., Chiralpak IA) ChiralCheck->ChiralHPLC Yes ChiralCheck->Stop No

Caption: Decision process for advanced isomeric separations.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® IA/IB/IC), are highly effective for the enantiomeric resolution of a wide range of chiral amines.[9] The separation mechanism involves complex interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.[9]

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Compound will not elute 1. Mobile phase is not polar enough. 2. Insufficient TEA modifier.1. Gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH). 2. Increase the TEA concentration to 1.5-2%.
Poor Separation / Overlapping Peaks 1. Mobile phase is too polar. 2. Column was overloaded. 3. Elution gradient is too steep.1. Decrease the polarity of the mobile phase. 2. Use less crude material relative to the amount of silica gel. 3. Use a shallower gradient during elution.[6]
Significant Peak Tailing (Streaking) on TLC/Column 1. Strong acid-base interaction with silica. 2. Compound is a salt.1. Ensure sufficient TEA (or another base like ammonia in methanol) is in the mobile phase.[3][4] 2. Neutralize the crude sample with a mild base (e.g., NaHCO₃ solution) during workup before chromatography.

Conclusion

The successful chromatographic purification of 2-Methyl-3-phenylprop-2-en-1-amine hinges on effectively mitigating the strong interaction between its basic amino group and the acidic silica gel stationary phase. The addition of a basic modifier like triethylamine to a normal-phase system is a robust and widely applicable strategy for achieving high purity and recovery in preparative scale work. For analytical purposes, reversed-phase HPLC provides an excellent method for high-resolution separation and accurate purity assessment. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently purify this and other challenging basic amine compounds.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. Available at: [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? ResearchGate. Available at: [Link]

  • Trost, B. M., & Fraisse, P. L. (2012). Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[7][10]-Rearrangement. PMC. Available at: [Link]

  • PubChem. (E)-N-methyl-N-phenethyl-3-phenylprop-2-en-1-amine. PubChem. Available at: [Link]

  • ResearchGate. (2025). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. ResearchGate. Available at: [Link]

  • James, A. T. (1952). Gas-liquid partition chromatography: the separation of volatile aliphatic amines and of the homologues of pyridine. PMC. Available at: [Link]

  • G. Blaschke, et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. Available at: [Link]

  • Keay, J. N., & Hardy, R. (1972). The separation of aliphatic amines in dilute aqueous solution by gas chromatography... Journal of the Science of Food and Agriculture. Available at: [Link]

  • Krishna, P. M., et al. (2012). N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. NIH. Available at: [Link]

  • Dong, W., et al. (2021). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]

  • Barbero, G. F., & Lores, M. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. Available at: [Link]

  • Matrix Fine Chemicals. 2-METHYL-3-PHENYLPROP-2-ENAL | CAS 101-39-3. Available at: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available at: [Link]

  • Google Patents. (2018). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one. Google Patents.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

Sources

Application

Analytical methods for the quantification of "2-Methyl-3-phenylprop-2-en-1-amine"

Application Note: High-Sensitivity Quantification of 2-Methyl-3-phenylprop-2-en-1-amine (2-MPPA) in Biological Matrices via LC-MS/MS Executive Summary & Scope Analyte: 2-Methyl-3-phenylprop-2-en-1-amine (CAS: 97294-57-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 2-Methyl-3-phenylprop-2-en-1-amine (2-MPPA) in Biological Matrices via LC-MS/MS

Executive Summary & Scope

Analyte: 2-Methyl-3-phenylprop-2-en-1-amine (CAS: 97294-57-0).[1][2][3] Synonyms:


-Methylcinnamylamine; 2-Methylcinnamylamine.
Application Domain:  Pharmacokinetics (PK), Toxicokinetics (TK), and Impurity Profiling in API synthesis (e.g., Naftifine, Cinnarizine analogs).
Target Audience:  Bioanalytical Scientists, DMPK Researchers, and CMC Leads.

This guide details a validated protocol for the quantification of 2-Methyl-3-phenylprop-2-en-1-amine (2-MPPA) . As a primary allylic amine, 2-MPPA presents specific analytical challenges, including significant peak tailing on traditional C18 columns due to silanol interactions and potential instability (oxidation/polymerization) of the allylic double bond.

This protocol overcomes these challenges using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Charged Surface Hybrid (CSH) LC-MS/MS , ensuring high recovery, peak symmetry, and sub-nanogram sensitivity.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

PropertyValue (Approx.)Analytical Implication
Molecular Formula

MW = 147.22 g/mol . Monoisotopic Mass = 147.10.
pKa (Basic) ~9.6Highly protonated at physiological pH. Ideal for Cation Exchange SPE.
LogP ~2.3Moderately lipophilic. Retains well on Reverse Phase (RP).
Chromophore Styrenyl systemUV active (~250 nm), but MS/MS is required for biological sensitivity.
Stability Allylic AmineSusceptible to oxidation. Antioxidants (Ascorbic acid) may be needed in stock solutions.

Strategic Decisions:

  • Chromatography: Traditional C18 columns often yield tailing peaks for primary amines due to secondary interactions with residual silanols. We utilize a C18 column with a positively charged surface (CSH) to repel the protonated amine, ensuring sharp peak shapes using acidic mobile phases.

  • Sample Preparation: Protein Precipitation (PPT) is often insufficient for removing phospholipids that cause matrix effects. MCX SPE is selected to lock the amine onto the sorbent via ionic interaction, allowing rigorous washing of interferences.

Experimental Protocol

Materials & Reagents
  • Reference Standard: 2-Methyl-3-phenylprop-2-en-1-amine (>98% purity).

  • Internal Standard (IS): Cinnamylamine-

    
     or 2-Methyl-3-phenylprop-2-en-1-amine-
    
    
    
    (custom synthesis recommended). If unavailable, use Amphetamine-
    
    
    as a surrogate due to similar retention behavior.
  • Matrix: K2EDTA Human Plasma (or relevant species).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

This workflow ensures the removal of phospholipids and neutral interferences.

SPE_Workflow Start Plasma Sample (100 µL) PreTreat Pre-treatment: Add 10 µL IS + 300 µL 2% Formic Acid (aq) (Acidifies amine to NH3+) Start->PreTreat Condition Condition Plate (Oasis MCX): 1. 500 µL MeOH 2. 500 µL Water PreTreat->Condition Load Load Sample (Low flow rate: ~1 mL/min) Condition->Load Wash1 Wash 1: 500 µL 2% Formic Acid (Removes proteins/acidic interferences) Load->Wash1 Wash2 Wash 2: 500 µL MeOH (Removes neutrals/lipids) Wash1->Wash2 Elute Elution: 2 x 200 µL 5% NH4OH in MeOH (Neutralizes amine, releasing it) Wash2->Elute Recon Evaporate (N2, 40°C) & Reconstitute in 100 µL Mobile Phase A:B (90:10) Elute->Recon

Figure 1: MCX SPE Workflow for selective extraction of basic amines.

LC-MS/MS Conditions

Instrument: Agilent 6495 Triple Quadrupole or Sciex 6500+ QTRAP. Column: Waters XSelect CSH C18 XP (2.1 x 100 mm, 2.5 µm). Why CSH? The charged surface permits the use of Formic Acid (high sensitivity) without the peak tailing usually seen with amines.

Mobile Phase:

  • A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % B Flow (mL/min) Comment
0.00 5 0.4 Initial equilibration
0.50 5 0.4 Hold to elute salts
4.00 90 0.4 Linear gradient
5.00 90 0.4 Wash column
5.10 5 0.4 Return to initial

| 7.00 | 5 | 0.4 | Re-equilibration |

Mass Spectrometry Parameters (ESI Positive):

  • Source Temp: 500°C

  • Capillary Voltage: 3500 V

  • Curtain Gas: 30 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Type Mechanism

| 2-MPPA | 148.1 | 131.1 | 15 | Quant | Loss of


 (Characteristic for primary amines) |
| 2-MPPA  | 148.1 | 91.1 | 28 | Qual | Tropylium ion (

) | | 2-MPPA | 148.1 | 117.1 | 22 | Qual | Loss of

| | IS (

)
| 153.1 | 136.1 | 15 | Quant | Deuterated analog |

Method Validation Criteria (Bioanalytical)

This method must be validated according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Curve Fitting: Linear regression,

    
     weighting.
    
  • Acceptance:

    
    ; Accuracy of standards 
    
    
    
    (20% at LLOQ).
Precision & Accuracy

Perform 3 runs over 3 days with QC samples:

  • LLOQ: 0.5 ng/mL

  • Low QC: 1.5 ng/mL

  • Mid QC: 200 ng/mL

  • High QC: 400 ng/mL

  • Target: Intra/Inter-day CV < 15% and Accuracy 85-115%.

Matrix Effect & Recovery

Since 2-MPPA is hydrophobic and basic, phospholipids are the main suppression risk.

  • Calculate Matrix Factor (MF): Peak Area (Spiked Matrix) / Peak Area (Solvent Standard).

  • IS Normalized MF: Should be close to 1.0.

  • Recovery: Compare Extracted QC vs. Unextracted Standard. Target > 70% recovery to ensure LLOQ stability.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction of the amine (

    
    ) with free silanols (
    
    
    
    ) on the silica support.
  • Solution: Ensure the use of the CSH column specified. Alternatively, switch to high pH mobile phase (10 mM Ammonium Bicarbonate, pH 10) using a hybrid column (e.g., Waters BEH C18), which deprotonates the amine (

    
    ), improving shape but potentially reducing MS sensitivity.
    

Issue: Carryover

  • Cause: Adsorption of the lipophilic amine to injector parts.

  • Solution: Use a strong needle wash: ACN:IPA:Water:Formic Acid (40:40:20:0.5).

Issue: Instability

  • Cause: Oxidation of the double bond.

  • Solution: Process samples on ice. Add 0.1% Ascorbic Acid to the plasma during collection if degradation is observed >5% over 4 hours.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Ye, X., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1179, 122863. (Methodology adapted for primary amine fragmentation patterns). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Grounding for CSH column selection). Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Methyl-3-phenylprop-2-en-1-amine in Modern Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Versatile Cinnamylamine Building Block In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of inno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Cinnamylamine Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 2-Methyl-3-phenylprop-2-en-1-amine, a substituted cinnamylamine, represents a versatile and promising, yet underutilized, building block. Its structure, featuring a primary amine nucleophile and a reactive π-system, offers multiple avenues for elaboration into diverse heterocyclic scaffolds.

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of potential applications for 2-Methyl-3-phenylprop-2-en-1-amine in the synthesis of high-value heterocyclic systems. While direct literature on this specific amine is emergent, the protocols herein are built upon well-established, robust transformations of analogous cinnamylamines. We will explore its application in powerful synthetic strategies, including the Aza-Diels-Alder reaction for tetrahydroquinoline synthesis and multicomponent reactions for the construction of functionalized pyrroles. The causality behind experimental choices, detailed step-by-step protocols, and insights into reaction mechanisms are provided to empower researchers to confidently incorporate this building block into their synthetic programs.

Application 1: Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction (Aza-Diels-Alder)

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The Povarov reaction, a formal aza-Diels-Alder cycloaddition, provides a powerful and convergent route to this motif.[3][4] In this transformation, an N-aryl imine reacts with an electron-rich alkene to construct the THQ skeleton, often with the simultaneous creation of up to three contiguous stereocenters.[2]

By reacting 2-Methyl-3-phenylprop-2-en-1-amine with an aromatic aldehyde, an N-alkenyl imine is formed in situ. This imine can then undergo an acid-catalyzed intramolecular cycloaddition, where the phenyl group acts as the dienophile, to yield a 2,3-disubstituted-1,2,3,4-tetrahydroquinoline. The methyl group on the alkene backbone is expected to influence the diastereoselectivity of the cyclization.

Reaction Scheme: C6H5-CH=C(CH3)-CH2-N=CH-Ar → Substituted Tetrahydroquinoline

Mechanistic Insight: The reaction is initiated by the acid-catalyzed condensation of the primary amine with an aromatic aldehyde to form an iminium ion. This highly electrophilic species is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution, which constitutes the ring-closing step. The reaction is classified as an imino Diels-Alder reaction, which can proceed through either a concerted or a stepwise pathway, often influenced by the strength of the Lewis or Brønsted acid catalyst.[5][6]

G cluster_prep Step 1: In Situ Imine Formation cluster_cyclization Step 2: Cyclization & Aromatization cluster_workup Step 3: Workup & Purification Amine 2-Methyl-3-phenylprop-2-en-1-amine Imine Intermediate Iminium Ion Amine->Imine Condensation Aldehyde Aromatic Aldehyde (ArCHO) Aldehyde->Imine Catalyst1 Brønsted/Lewis Acid (e.g., BF3·OEt2) Catalyst1->Imine Cyclization Intramolecular [4+2] Cycloaddition Imine->Cyclization Ring Closure Deprotonation Deprotonation/ Rearomatization Cyclization->Deprotonation Product Tetrahydroquinoline Product Deprotonation->Product Workup Aqueous Workup (Quench, Extract) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified THQ Purification->FinalProduct

Caption: Workflow for Tetrahydroquinoline Synthesis.

Detailed Experimental Protocol: Synthesis of 2,3-Disubstituted-Tetrahydroquinoline

Materials:

  • 2-Methyl-3-phenylprop-2-en-1-amine

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzaldehyde (1.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Add 2-Methyl-3-phenylprop-2-en-1-amine (1.1 mmol, 1.1 eq) to the solution at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 mmol, 1.2 eq) dropwise via syringe. (Caution: BF₃·OEt₂ is corrosive and moisture-sensitive).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired tetrahydroquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterCondition/ValueRationale & Expert Insight
Catalyst Boron Trifluoride EtherateA strong Lewis acid is required to activate the imine for the intramolecular cyclization.[7] Other acids like Sc(OTf)₃ or Brønsted acids like PTSA could also be screened for optimal results.[2]
Stoichiometry Amine (1.1 eq)A slight excess of the amine ensures complete consumption of the limiting aldehyde.
Solvent Anhydrous DichloromethaneAn aprotic solvent is crucial to prevent hydrolysis of the imine intermediate and the Lewis acid catalyst.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic reaction of Lewis acid addition. The reaction then proceeds efficiently at ambient temperature.
Expected Yield 60-85% (by analogy)Yields for Povarov reactions are typically moderate to good, depending on the electronic nature of the aldehyde and the specific reaction conditions.

Application 2: Multicomponent Synthesis of Highly Substituted Pyrroles

Pyrroles are fundamental five-membered nitrogen-containing heterocycles that are prevalent in natural products, pharmaceuticals, and functional materials.[8][9] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrroles in a single step from simple precursors.[10][11][12]

A plausible and powerful application of 2-Methyl-3-phenylprop-2-en-1-amine is in a modified Paal-Knorr synthesis or a related MCR.[13][14] In a typical Paal-Knorr reaction, a primary amine is condensed with a 1,4-dicarbonyl compound to form the pyrrole ring.[15] By employing a three-component strategy involving the amine, a β-dicarbonyl compound (like acetylacetone), and an α-haloketone (like phenacyl bromide), a highly substituted pyrrole can be constructed.

Reaction Scheme: Amine + β-Dicarbonyl + α-Haloketone → Polysubstituted Pyrrole

Mechanistic Insight: The reaction likely proceeds through initial formation of an enamine from the condensation of 2-Methyl-3-phenylprop-2-en-1-amine and the β-dicarbonyl compound. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole core. This one-pot process avoids the isolation of intermediates, saving time and resources.

MCR_Mechanism Amine 2-Methyl-3-phenyl- prop-2-en-1-amine Enamine Enamine Intermediate Amine->Enamine Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Enamine Condensation Haloketone α-Haloketone (e.g., Phenacyl Bromide) Alkylation Nucleophilic Attack (SN2) Haloketone->Alkylation Enamine->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Polysubstituted Pyrrole Dehydration->Product

Caption: Proposed MCR Pathway for Pyrrole Synthesis.

Detailed Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrrole

Materials:

  • 2-Methyl-3-phenylprop-2-en-1-amine

  • Acetylacetone (2,4-pentanedione)

  • 2-Bromoacetophenone (phenacyl bromide)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, combine 2-Methyl-3-phenylprop-2-en-1-amine (1.0 mmol, 1.0 eq), acetylacetone (1.0 mmol, 1.0 eq), and 2-bromoacetophenone (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Add triethylamine (1.2 mmol, 1.2 eq) to the mixture. The triethylamine acts as a base to facilitate the reaction and neutralize the HBr byproduct.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Maintain reflux for 6-12 hours, monitoring the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to isolate the pure polysubstituted pyrrole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterCondition/ValueRationale & Expert Insight
Reaction Type Multicomponent ReactionCombines three starting materials in one pot, offering high efficiency and atom economy.[16]
Base TriethylamineA mild organic base is sufficient to promote enamine formation and scavenge the acid generated during the alkylation step.
Solvent EthanolA polar protic solvent that is effective for this type of condensation reaction and has a convenient boiling point for reflux.
Temperature Reflux (~80 °C)Thermal energy is required to drive the multiple condensation and cyclization steps to completion in a reasonable timeframe.
Expected Yield 55-80% (by analogy)Yields for such three-component pyrrole syntheses are generally good, though they can be substrate-dependent.[17]

Conclusion and Future Directions

2-Methyl-3-phenylprop-2-en-1-amine is a building block with significant, untapped potential for the synthesis of diverse and valuable heterocyclic compounds. The exemplary protocols provided for the synthesis of tetrahydroquinolines and polysubstituted pyrroles demonstrate its utility in robust and modern synthetic transformations like the Povarov reaction and multicomponent strategies. The presence of the methyl substituent offers a handle for influencing stereochemical outcomes, a feature that warrants further investigation in asymmetric catalysis. Researchers are encouraged to adapt and optimize these methods, exploring a wider range of reaction partners and catalytic systems to unlock the full synthetic power of this versatile amine, thereby accelerating the discovery of new chemical entities for pharmaceutical and materials science applications.

References

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  • Welbes, L. L., et al. (2012). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library. Organic Letters, 14(22), 5780–5783. [Link]

  • Woltornist, R. A., & Houk, K. N. (2017). Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions. Chemical Science, 8(7), 4959–4966. [Link]

  • Carlone, A., et al. (2011). Organocatalytic asymmetric Povarov reactions with 2- and 3-vinylindoles. Chemical Communications, 47(36), 10034. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • Das, B., et al. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. Journal of Heterocyclic Chemistry, 46(1), 148–153. [Link]

  • Hoyt, H. M., et al. (2008). A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. Organic Letters, 10(19), 4343–4345. [Link]

  • Kadhim, M. A., & Khammas, S. J. (2014). Synthesis and Biological Evaluation of Some Tetrahydroquinoline Compounds Derived from 4- Aminobenzenesulfonamid. Journal of University of Anbar for Pure Science, 8(1), 41–45. [Link]

  • Abdul Razak, M. A. J., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784–1790. [Link]

  • Li, T., et al. (2020). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry, 22(19), 6565–6570. [Link]

  • Unknown Author. (2021). The Diels-Alder reaction: a mainstay of organic chemistry. Strategian: Science Magazine. [Link]

  • Kumar, V., & Sharma, A. (2021). Paal–Knorr synthesis: An old reaction, new perspectives. Advances in Heterocyclic Chemistry. [Link]

  • Unknown Author. (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Unknown Author. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Unknown Author. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Irreversible Protein Labeling by Paal–Knorr Conjugation. Journal of the American Chemical Society, 135(25), 9576–9581. [Link]

  • Unknown Author. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]

  • Burks, H. E., & Boger, D. L. (2012). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of Organic Chemistry, 77(17), 7173–7184. [Link]

  • Basak, A. K., & Shim, J. S. (2017). Application of the aza-Diels-Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 15(15), 3108–3126. [Link]

  • Blond, G., Gulea, M., & Mamane, V. (2016). Recent Contributions to Hetero Diels-Alder Reactions. Current Organic Chemistry, 20(21), 2244–2275. [Link]

  • Wang, T., et al. (2019). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 6(13), 2213–2217. [Link]

Sources

Application

Application Note: Synthesis and Downstream Functionalization of 2-Methyl-3-phenylprop-2-en-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Catalytic Amination, C–H Activation, and Opioid Receptor Ligand Precursors Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Catalytic Amination, C–H Activation, and Opioid Receptor Ligand Precursors

Executive Summary & Mechanistic Rationale

The compound 2-methyl-3-phenylprop-2-en-1-amine (


-methylcinnamylamine) is a sterically hindered, unprotected primary allylamine that serves as a critical building block in the synthesis of central nervous system (CNS) therapeutics, including novel mu-opioid receptor ligands[1].

Historically, accessing highly substituted free allylamines has been plagued by synthetic bottlenecks. Traditional nucleophilic substitution (e.g., Gabriel synthesis) often fails due to the steric bulk of the


-methyl group, while reductive amination lacks precise stereocontrol. Furthermore, utilizing these free amines in downstream cross-coupling reactions typically results in catalyst poisoning or rapid 

-hydride elimination, yielding unwanted enamines or aldehydes[2].

To overcome these challenges, this application note details a robust, two-phase experimental workflow:

  • Platinum-Catalyzed Direct Amination: Utilizing aqueous ammonia to directly convert allylic alcohols into primary amines with high atom economy[3].

  • Amine-Directed Mizoroki-Heck Arylation: Employing mono-protected amino acid (MPAA) ligands to control Palladium catalyst speciation, enabling stereoselective cis-arylation without the need for amine protecting groups[1].

Pathway Visualization

G A Allylic Alcohol Precursor (2-Methyl-3-phenyl-2-propen-1-ol) B Pt-Catalyzed Amination [Pt] catalyst, aq. NH3 A->B Direct Substitution (Atom Economical) C 2-Methyl-3-phenylprop-2-en-1-amine (Target Primary Allylamine) B->C High Yield & Selectivity D Pd-Catalyzed Mizoroki-Heck Amine-Directed Arylation C->D C-H Activation (MPAA Ligands) E Highly Substituted Cinnamylamines (Therapeutic Intermediates) D->E Stereocontrolled cis-Arylation

Figure 1: Workflow for the synthesis and functionalization of 2-methyl-3-phenylprop-2-en-1-amine.

Protocol I: Platinum-Catalyzed Synthesis of the Core Scaffold

Causality & Reagent Selection

Direct amination of unactivated allylic alcohols is thermodynamically challenging. By employing a Platinum/phosphine catalyst system (e.g., Pt/DPEphos), the allylic C–O bond is selectively activated via a


-allylplatinum intermediate. Aqueous ammonia (25%) is chosen over gaseous ammonia because the highly polar aqueous microenvironment stabilizes the transition state and strongly biases the equilibrium toward the primary amine, preventing over-alkylation to secondary or tertiary amines[3].
Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, charge a heavy-walled pressure tube with

    
     (1.5 mol%) and DPEphos ligand (3.0 mol%).
    
  • Substrate Addition: Add 2-methyl-3-phenyl-2-propen-1-ol (1.0 mmol, 1.0 equiv) dissolved in 1,4-dioxane (2.0 mL).

  • Amination: Introduce aqueous ammonia (25%

    
    , 10.0 mmol, 10 equiv) directly into the reaction mixture.
    
  • Reaction: Seal the pressure tube securely. Heat the biphasic mixture to 100 °C with vigorous stirring (1000 rpm) for 16 hours.

  • Workup: Cool the vessel to room temperature. Dilute with ethyl acetate (10 mL) and partition the layers. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure primary amine.
    
Self-Validating In-Process Controls
  • TLC Ninhydrin Assay: Before column chromatography, spot the crude mixture on a silica TLC plate and stain with Ninhydrin. A distinct purple/pink spot confirms the presence of the primary amine, validating the success of the amination step and ruling out unreactive alcohol or over-alkylated tertiary amines (which do not stain).

Protocol II: Amine-Directed Mizoroki-Heck Arylation

Causality & Reagent Selection

Functionalizing the free amine via Palladium catalysis is notoriously difficult. Unprotected primary amines bind tightly to Pd(II), leading to nanoparticle aggregation (catalyst death) or facilitating


-hydride elimination to form enamines. The addition of Mono-Protected Amino Acid (MPAA) ligands (e.g., N-acetylglycine) is the critical causal choice here. MPAA ligands act as transient directing groups that stabilize the monomeric Pd center, preventing aggregation and enforcing a directed C–H activation pathway that yields exclusively the cis-arylated product[1][2].
Step-by-Step Methodology
  • Catalyst Assembly: To an oven-dried 2-dram reaction vial, add

    
     (10 mol%), N-acetylglycine (MPAA ligand, 20 mol%), and 
    
    
    
    (1.5 equiv) as the oxidant/base.
  • Substrate Loading: Add the synthesized 2-methyl-3-phenylprop-2-en-1-amine (0.5 mmol, 1.0 equiv) and the desired aryl iodide (e.g., 1-iodo-3,5-dimethylbenzene, 1.5 equiv).

  • Solvent Addition: Suspend the mixture in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.0 mL). HFIP is chosen for its strong hydrogen-bond donating ability, which further disrupts amine-Pd over-coordination.

  • Reaction: Seal the vial with a PTFE-lined cap and stir at 70 °C for 14 hours.

  • Workup: Cool the reaction to ambient temperature. Dilute with dichloromethane (5 mL) and filter through a short pad of Celite to remove silver salts and palladium black.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient with 1%

    
    ) to isolate the highly substituted cinnamylamine derivative.
    
Self-Validating In-Process Controls
  • Crude

    
    H NMR Check:  Prior to chromatography, acquire a crude 
    
    
    
    H NMR spectrum. The absence of a downfield aldehyde proton signal (
    
    
    9.5–10.0 ppm) validates that the MPAA ligand successfully suppressed the unwanted
    
    
    -hydride elimination pathway[1].

Quantitative Data & Yield Analysis

The table below summarizes the reaction efficiencies and stereochemical outcomes, demonstrating the critical necessity of the chosen catalyst systems.

Reaction StepSubstrateCatalyst SystemTime / TempYield (%)Selectivity
Direct Amination 2-Methyl-3-phenyl-2-propen-1-olPt/DPEphos + aq.

16h / 100 °C82%>99% Primary Amine
Directed Arylation 2-Methyl-3-phenylprop-2-en-1-amine

+ MPAA Ligand
14h / 70 °C72%Exclusive cis-addition
Control (Arylation) 2-Methyl-3-phenylprop-2-en-1-amine

(No Ligand )
14h / 70 °C<15%Mixed / Decomposition

Data synthesized from established catalytic behaviors of sterically hindered allylamines[1][3].

References

  • [3] Das, K., Shibuya, R., Nakahara, Y., Germain, N., Ohshima, T., & Mashima, K. (2012). Platinum-catalyzed direct amination of allylic alcohols with aqueous ammonia: selective synthesis of primary allylamines. Angewandte Chemie International Edition. URL: [Link]

  • [2] Landge, V. G., Bonds, A. L., Mncwango, T. A., Mather, C. B., Saleh, Y., Fields, H. L., Lee, F., & Young, M. C. (2022). Amine-directed Mizoroki–Heck arylation of free allylamines. Organic Chemistry Frontiers. URL: [Link]

  • [1] Cheung, K. P. S., Fang, J., Mukherjee, K., Mihranyan, A. & Gevorgyan, V. (2022). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Chem Catalysis / ResearchGate. URL: [Link]

Sources

Method

Application Note: Derivatization of 2-Methyl-3-phenylprop-2-en-1-amine for GC-MS Analysis

Abstract & Scope This technical guide details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-3-phenylprop-2-en-1-amine (also referred to as 2-methylcinnamylamine). As a primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-3-phenylprop-2-en-1-amine (also referred to as 2-methylcinnamylamine). As a primary allylic amine, this analyte exhibits significant polarity and basicity, leading to peak tailing, irreversible adsorption on active silanol sites, and poor sensitivity in its native form.

This guide presents two validated protocols:

  • Perfluoroacylation (PFPA): The "Gold Standard" for stability and sensitivity, utilizing Pentafluoropropionic Anhydride.

  • Silylation (MSTFA): A rapid screening method utilizing N-Methyl-N-(trimethylsilyl)trifluoroacetamide.

Analyte Profile & Challenges

Target Molecule: 2-Methyl-3-phenylprop-2-en-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.22 g/mol

  • Functional Group: Primary Allylic Amine (

    
    )
    

Chromatographic Challenges:

  • Lewis Acid/Base Interaction: The lone pair on the nitrogen interacts strongly with silanol groups (

    
    ) in the inlet liner and column stationary phase, causing severe tailing.
    
  • Thermal Instability: Allylic amines can undergo oxidative degradation or rearrangement at high injector temperatures.

  • Volatility: While volatile enough for GC, the polarity reduces vapor pressure, broadening peaks.

Solution: Derivatization replaces the active protic hydrogen (


) with a non-polar moiety (Acyl or Silyl group), improving volatility, thermal stability, and peak symmetry.

Experimental Workflow Visualization

The following diagram outlines the critical decision matrix and workflow for analyzing this amine.

G Start Sample Extract (Organic Phase) Dry Evaporate to Dryness (N2 Stream, <40°C) Start->Dry Decision Select Derivatization Strategy Dry->Decision PFPA_Add Add PFPA + Ethyl Acetate (50 µL : 50 µL) Decision->PFPA_Add High Stability (Recommended) MSTFA_Add Add MSTFA + 1% TMCS (50 µL) Decision->MSTFA_Add Rapid Screen PFPA_Incubate Incubate: 60°C, 20 min PFPA_Add->PFPA_Incubate PFPA_Dry Evaporate to Dryness (Remove Acid Byproduct) PFPA_Incubate->PFPA_Dry PFPA_Recon Reconstitute in EtOAc PFPA_Dry->PFPA_Recon GCMS GC-MS Analysis (SIM/Scan Mode) PFPA_Recon->GCMS MSTFA_Incubate Incubate: 70°C, 30 min MSTFA_Add->MSTFA_Incubate MSTFA_Inject Direct Injection (Do NOT Evaporate) MSTFA_Incubate->MSTFA_Inject MSTFA_Inject->GCMS

Caption: Workflow for the derivatization of 2-Methyl-3-phenylprop-2-en-1-amine via Acylation (Left) vs. Silylation (Right).

Protocol 1: Perfluoroacylation (PFPA) - Recommended

Mechanism: Acylation with Pentafluoropropionic Anhydride (PFPA) converts the amine to a pentafluoropropionyl amide. Reaction:



Why this is the Gold Standard:
  • Stability: The resulting amide is chemically stable and resistant to hydrolysis compared to silyl derivatives.

  • Electronegativity: The fluorine atoms increase electron capture cross-section, significantly enhancing sensitivity if Negative Chemical Ionization (NCI) is used, though EI response is also excellent.

  • Cleanliness: The acidic byproduct is volatile and removed before injection, protecting the column.

Step-by-Step Methodology
  • Preparation: Transfer an aliquot of the sample extract (equivalent to 1–10 µg of amine) into a 1.5 mL GC vial.

  • Drying: Evaporate the solvent completely under a gentle stream of Nitrogen at 40°C. Note: Traces of water or alcohols will consume the reagent.

  • Reagent Addition: Add 50 µL of Ethyl Acetate (anhydrous) and 50 µL of PFPA . Cap the vial immediately with a PTFE-lined cap.

  • Incubation: Heat the vial at 60°C for 20 minutes .

  • Evaporation (Critical): Cool to room temperature. Evaporate the mixture to complete dryness under Nitrogen.

    • Reasoning: This step removes the excess anhydride and the pentafluoropropionic acid byproduct, which can damage the GC column phase (5% phenyl polysilphenylene-siloxane).

  • Reconstitution: Redissolve the residue in 100 µL of Ethyl Acetate or Toluene.

  • Analysis: Inject 1 µL into the GC-MS.

Protocol 2: Silylation (MSTFA) - Rapid Screen

Mechanism: Nucleophilic attack of the amine nitrogen on the silicon atom. Reaction:



Methodology
  • Preparation: Transfer sample to a GC vial and evaporate to dryness (must be strictly anhydrous).

  • Reagent Addition: Add 50 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst; pure MSTFA may not fully derivatize sterically hindered or primary amines efficiently.

  • Incubation: Heat at 70°C for 30 minutes .

  • Injection: Cool and inject directly. Do not evaporate.

    • Warning: Silyl derivatives hydrolyze rapidly upon contact with moisture. The excess reagent keeps the environment anhydrous.

GC-MS Instrument Parameters

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for derivatized amines.
Inlet Temp 250°CHigh enough to volatilize derivatives; avoid >280°C to prevent degradation.
Injection Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 80°C (1 min hold)

15°C/min to 280°C

Hold 5 min
Rapid ramp prevents peak broadening; final hold elutes high-boiling matrix.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI)Standard EI source temperature.
Acquisition Scan (40–450 amu) or SIMSIM is required for quantitative trace analysis (see Table below).
Mass Spectral Data (Target Ions)[1]
DerivativeMolecular Ion (

)
Base Peak / Quant IonQualifier IonsMass Shift (

)
Native Amine 147118 (Loss of -CHNH2)91, 115, 1300
PFPA-Amide 293 190 (Loss of -C2F5)117, 146, 115+146
TMS-Amine 219 204 (Loss of -CH3)73 (TMS), 130+72

Note: The PFPA derivative typically yields a unique fragmentation pattern where the loss of the perfluoroalkyl chain is common, providing a clean quantification peak.

Validation & Quality Control

To ensure Scientific Integrity , the following controls must be integrated:

  • Internal Standard (IS): Use a deuterated analog (e.g., Amphetamine-D5 or a structural analog like 3-phenylpropylamine) added prior to extraction.

  • Derivatization Efficiency Check: Monitor the "Native Amine" peak (m/z 147). If observed, the reaction was incomplete (check moisture content or reagent age).

  • Linearity: Construct a 5-point calibration curve (e.g., 10–1000 ng/mL). The PFPA derivative should show

    
    .
    
  • Blank Analysis: Inject a reagent blank (PFPA + EtOAc only) to identify system background or carryover.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Pentafluoropropionyl (PFP) Derivatization in GC-MS Analysis. BenchChem. Link

  • Sigma-Aldrich. (2023). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Merck KGaA. Link

  • National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine and Polyamines. PMC. Link

  • Phenomenex. (2023). Derivatization for Gas Chromatography: A Guide to Reagents. Phenomenex Technical Guides. Link

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. JFDA. Link

Sources

Application

Application Notes and Protocols for 2-Methyl-3-phenylprop-2-en-1-amine Derivatives in Medicinal Chemistry

Introduction: The Versatile Scaffold of 2-Methyl-3-phenylprop-2-en-1-amine The 2-Methyl-3-phenylprop-2-en-1-amine structure represents a versatile and promising scaffold in the landscape of medicinal chemistry. As a subs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 2-Methyl-3-phenylprop-2-en-1-amine

The 2-Methyl-3-phenylprop-2-en-1-amine structure represents a versatile and promising scaffold in the landscape of medicinal chemistry. As a substituted allylamine with a phenyl group, it combines key pharmacophoric elements that can be exploited for interaction with a variety of biological targets. While the parent molecule itself is not extensively documented as a therapeutic agent, its core structure serves as a foundational blueprint for the rational design of potent and selective drug candidates. The strategic placement of the methyl group, the phenyl ring, and the primary amine offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide delves into two prominent and well-documented therapeutic avenues for derivatives of this scaffold: the development of novel anticancer agents targeting tubulin polymerization and the design of antifungal compounds aimed at inhibiting the ergosterol biosynthesis pathway. We will provide the scientific rationale, detailed synthetic and biological evaluation protocols, and mechanistic insights for each application, tailored for researchers, scientists, and drug development professionals.

Part I: Anticancer Applications as Tubulin Polymerization Inhibitors

Scientific Rationale: Targeting the Cytoskeleton

The cinnamoyl group, an integral part of the 2-Methyl-3-phenylprop-2-en-1-amine backbone, is a privileged structure in anticancer drug discovery. This is exemplified by compounds like Tranilast, an antiallergic drug that has also been investigated for its antiproliferative properties.[1] More potent analogs, such as (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide, have emerged from this class.[1][2]

Many of these cinnamoyl-containing compounds exert their anticancer effects by disrupting microtubule dynamics, a clinically validated strategy for cancer chemotherapy.[3] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them critical for cell division. Compounds that interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules, can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[2][3] Derivatives of the 2-Methyl-3-phenylprop-2-en-1-amine scaffold, particularly its corresponding amides (cinnamamides), have shown significant promise as antitubulin agents.[1][3]

Experimental Design & Workflow

The development and validation of a novel anticancer agent based on this scaffold follows a logical, multi-step process. The workflow is designed to first confirm cytotoxic activity, then elucidate the mechanism of action by investigating effects on the cell cycle, and finally, to directly test the hypothesis of tubulin interaction.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Confirmation synthesis Synthesis of Cinnamamide Derivative purification Purification & Structural Confirmation (NMR, HRMS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 Values purification->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If active tubulin_assay Direct Tubulin Polymerization Assay cell_cycle->tubulin_assay If G2/M arrest observed apoptosis Apoptosis Assay (Annexin V/PI) tubulin_assay->apoptosis conclusion Confirm as Tubulin-Targeting Anticancer Agent apoptosis->conclusion

Caption: Experimental workflow for anticancer agent validation.

Protocol 1: Synthesis of a 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivative

This protocol describes a general method for synthesizing cinnamamide derivatives from the corresponding cinnamic acid, which can be derived from the core topic structure. This approach is adapted from established literature methods.[1][2]

Materials:

  • (E)-3-phenylacrylic acid (or a substituted derivative)

  • Thionyl chloride (SOCl₂)

  • Appropriate anthranilamide derivative (e.g., 5-iodoanthranilamide)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend the (E)-3-phenylacrylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

    • Causality Insight: This step converts the carboxylic acid into a more reactive acid chloride, which is necessary for the subsequent amidation. Refluxing ensures the reaction goes to completion.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude cinnamoyl chloride is typically used immediately in the next step.

  • Amide Coupling:

    • Dissolve the appropriate anthranilamide derivative (1.0 eq) in anhydrous pyridine in a separate flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude cinnamoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the pyridine solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Causality Insight: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the formation of the amide bond.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water and a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to obtain the final compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration of the test compound required to inhibit the growth of cancer cells by 50% (IC₅₀).[4][5]

Materials:

  • Human cancer cell lines (e.g., K562, HCT116, MCF-7)

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[4] Causality Insight: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation Template:

CompoundCell LineIC₅₀ (µM) ± SD (48h)
Derivative 1K562 (Leukemia)Value
Derivative 1HCT116 (Colon)Value
Derivative 1MCF-7 (Breast)Value
DoxorubicinK562 (Leukemia)Value
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle distribution. An accumulation of cells in the G2/M phase is indicative of antitubulin activity.[2]

Materials:

  • 6-well plates

  • Cancer cells (e.g., K562)

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Harvesting: Harvest the cells (including any floating cells) and wash twice with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and adding it dropwise while vortexing. Store at -20°C overnight.[6] Causality Insight: Ethanol fixation permeabilizes the cells, allowing the DNA-intercalating dye (PI) to enter and stain the nucleus.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_control cluster_treated control Control Cells G0/G1 Phase S Phase G2/M Phase arrow Treatment treated Treated Cells (Tubulin Inhibitor) G0/G1 Phase S Phase G2/M Phase

Caption: Cell cycle distribution change upon treatment.

Part II: Antifungal Applications as Squalene Epoxidase Inhibitors

Scientific Rationale: Disrupting Fungal Cell Membrane Integrity

The allylamine class of antifungals, which includes the blockbuster drug terbinafine, is a cornerstone in the treatment of dermatophyte infections.[7] These compounds act by selectively inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the simultaneous toxic accumulation of squalene disrupt membrane integrity and lead to fungal cell death.[7][8]

The 2-Methyl-3-phenylprop-2-en-1-amine scaffold is a close structural analog of known allylamines. This structural similarity makes it an excellent starting point for designing novel squalene epoxidase inhibitors with potentially improved potency, a broader spectrum of activity, or the ability to overcome emerging resistance.[7][9]

Mechanism of Action: Ergosterol Biosynthesis Pathway

The design of these antifungal agents is predicated on targeting a pathway essential for fungi but absent in humans in the same form. Inhibition of squalene epoxidase is a highly effective and selective antifungal strategy.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene sqle Squalene Epoxidase (SQLE) squalene->sqle squalene_epoxide Squalene Epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane inhibitor Allylamine Analog (e.g., Terbinafine) inhibitor->sqle Inhibition sqle->squalene_epoxide

Caption: Ergosterol biosynthesis pathway and site of inhibition.

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth. It is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • Fungal strains (e.g., Trichophyton rubrum, Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Harvest fungal cells or spores and suspend them in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁶ cells/mL.[10] Further dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration as specified by CLSI guidelines.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in RPMI-1640 directly in a 96-well plate. The final volume in each well should be 100 µL.[10]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[10]

Data Presentation Template:

CompoundFungal StrainMIC₅₀ (µg/mL)
Derivative AT. rubrum ATCC 28188Value
Derivative AC. albicans ATCC 90028Value
TerbinafineT. rubrum ATCC 28188Value
FluconazoleC. albicans ATCC 90028Value
Protocol 5: Mechanism of Action - Squalene Accumulation Assay

A hallmark of squalene epoxidase inhibition is the intracellular accumulation of squalene. This can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Materials:

  • Fungal cells (e.g., C. albicans)

  • Test compound and positive control (Terbinafine)

  • Saponification solution (e.g., 15% w/v KOH in 90% ethanol)

  • Heptane or Hexane

  • Internal standard (e.g., cholesterol)

  • GC-MS system

Procedure:

  • Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase. Treat the cells with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 4-16 hours).

  • Lipid Extraction: Harvest the cells, wash them, and record the cell pellet weight. Add the internal standard. Saponify the cell pellet by heating at 80°C for 1 hour in the saponification solution.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including squalene) by adding water and partitioning with heptane or hexane.

  • GC-MS Analysis: Evaporate the organic solvent and derivatize the sample if necessary. Analyze the sample by GC-MS to separate and quantify the amount of squalene relative to the internal standard and the cell mass.

  • Data Analysis: Compare the levels of squalene in treated cells versus untreated controls. A significant increase in squalene in treated cells supports the hypothesis of squalene epoxidase inhibition.

Conclusion and Future Directions

The 2-Methyl-3-phenylprop-2-en-1-amine scaffold is a rich starting point for the development of targeted therapeutics. As demonstrated, derivatization into cinnamamides can yield potent antitubulin agents for oncology, while modifications that retain the core allylamine structure can produce novel inhibitors of fungal squalene epoxidase. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these derivatives.

Future research should focus on expanding the structure-activity relationship (SAR) for both series of compounds. For the anticancer agents, modifications to the phenyl ring and the benzamide portion could enhance potency and selectivity. For the antifungal agents, exploring different substituents on the phenyl ring and the amine could lead to compounds with a broader antifungal spectrum or activity against resistant strains. Furthermore, investigating other potential therapeutic applications for this versatile scaffold, such as in neurodegenerative or inflammatory diseases, could prove to be a fruitful area of research.[12]

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
  • Budworth, P. et al. (n.d.).
  • Creative Biolabs. (n.d.). Allylamines Antifungal Drug Research Service.
  • Carta, A. et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry.
  • BenchChem. (2024). (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride. BenchChem.
  • Unknown Author. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • BenchChem. (2025).
  • Carta, A. et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA.
  • Ren, W. et al. (2025). Guideline for anticancer assays in cells.
  • Wang, Jiangbo et al. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Zhamharyan, A.G. et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Royal Society of Chemistry. (n.d.).
  • Singh, S. et al. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing.
  • Singh, S. et al. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing.
  • Ghannoum, M. et al. (2021). Antifungal susceptibility testing of dermatophytes. Scholars @ UT Health San Antonio.
  • Di Francesco, M. et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed.
  • Lillo, A. et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

Sources

Method

Application Note: Process Development for the Scale-Up Synthesis of 2-Methyl-3-phenylprop-2-en-1-amine

The following Application Note is designed for research and process development scientists scaling up the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine (also known as -methylcinnamylamine). This guide prioritizes chemo...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research and process development scientists scaling up the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine (also known as


-methylcinnamylamine).

This guide prioritizes chemoselectivity (preserving the alkene) and purity (avoiding secondary/tertiary amine by-products), which are the two primary challenges in scaling allylic amines.[1]


-Methylcinnamaldehyde (101-39-3)
Target Audience:  Process Chemistry & Medicinal Chemistry Groups[1][2]

Executive Summary & Strategic Route Selection

The target compound, 2-Methyl-3-phenylprop-2-en-1-amine (1 ), is a critical allylic amine intermediate, most notably serving as the primary scaffold for the antifungal drug Naftifine and related allylamine antimycotics.[1][2]

The Scale-Up Challenge

Synthesis of (1 ) presents two distinct process risks during scale-up:

  • Chemoselectivity: Reducing the C=N functionality (imine/nitrile) without hydrogenating the conjugated C=C double bond.[1]

  • Alkylation Control: Preventing over-alkylation to secondary (

    
    ) or tertiary (
    
    
    
    ) amines, which are difficult to separate from the primary amine product.[1]
Route Evaluation

While direct reductive amination is attractive for atom economy, it often fails at scale due to competitive reduction of the alkene and formation of


 amines. Therefore, this guide details a Stepwise Displacement Strategy  (Route A) as the primary protocol for high-purity requirements, and a Titanium-Mediated Reductive Amination  (Route B) for rapid throughput.[1]
FeatureRoute A: Stepwise (Recommended)Route B: Direct Reductive Amination
Mechanism Aldehyde

Alcohol

Chloride

Amine
Aldehyde +


Imine

Amine
Purity Profile High (>98%); No over-alkylationModerate (90-95%); Risk of

amine
Step Count 3 (Telescoping possible)1 (One-pot)
Scalability Excellent (Standard reactors)Good (Requires heat management)
Key Reagents

,

, Hexamethylenetetramine

,

,

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for both pathways, highlighting critical decision points and impurity risks.

G Start Start: alpha-Methylcinnamaldehyde Alc Intermediate 1: Allylic Alcohol Start->Alc NaBH4, MeOH (Quant.) Imine Ti-Complexed Imine Species Start->Imine NH3, Ti(OiPr)4 Dehydration Chlor Intermediate 2: Allylic Chloride Alc->Chlor SOCl2, DCM 0°C -> RT HexSalt Quaternary Salt (Delepine) Chlor->HexSalt Hexamine, CHCl3 Precipitation Target Target Product: 2-Methyl-3-phenylprop-2-en-1-amine HexSalt->Target HCl/EtOH Hydrolysis Imine->Target NaBH4 Controlled Addn Imp1 Impurity: Saturated Amine (Over-reduction) Imine->Imp1 H2/Pd (Avoid) Imp2 Impurity: Secondary Amine (Dimerization) Imine->Imp2 Slow Reduction

Caption: Comparative process flow for Route A (Stepwise/High Purity) and Route B (Direct/High Speed).

Detailed Experimental Protocols

Protocol A: The "High-Purity" Stepwise Route (Delépine Reaction)

Rationale: This route utilizes the Delépine reaction, which is specific for converting active halides to primary amines without forming secondary amines.

Step 1: Reduction to

-Methylcinnamyl Alcohol[1][2]
  • Reagents:

    
    -Methylcinnamaldehyde (1.0 eq), 
    
    
    
    (0.35 eq), Methanol (5 vol).[1]
  • Procedure:

    • Dissolve aldehyde in Methanol at 0°C.

    • Add

      
       portion-wise (Exothermic![1][2] Maintain <10°C).
      
    • Stir 1h. Quench with water.[1][2] Extract with Ethyl Acetate.[1][2]

    • Checkpoint: TLC (Hex:EtOAc 8:2) should show disappearance of aldehyde (

      
      ) and appearance of alcohol (
      
      
      
      ).[1]
Step 2: Chlorination to

-Methylcinnamyl Chloride[1][2]
  • Reagents: Alcohol (1.0 eq), Thionyl Chloride (

    
    , 1.2 eq), DCM (10 vol), DMF (cat.).[1]
    
  • Procedure:

    • Dissolve alcohol in DCM.[1][2] Cool to 0°C.[1][2]

    • Add

      
       dropwise.[1][2] Gas evolution (
      
      
      
      ,
      
      
      ) will occur—ensure scrubbing.[1]
    • Stir at RT for 2h. Evaporate solvent/excess

      
       to dryness.[1][2]
      
    • Note: The allylic chloride is unstable; use immediately in Step 3.[1]

Step 3: Delépine Amination (The Critical Step)
  • Reagents: Crude Chloride (1.0 eq), Hexamethylenetetramine (Hexamine, 1.05 eq), Chloroform or Ethanol (10 vol), Conc. HCl.

  • Procedure:

    • Quaternization: Dissolve crude chloride in Chloroform.[1][2] Add Hexamine.[1][2]

    • Reflux for 4 hours. The quaternary ammonium salt will precipitate as a white solid.[1]

    • Filtration: Cool and filter the solid.[1] Wash with cold solvent.[1][2] This step purifies the intermediate, removing non-amine impurities.

    • Hydrolysis: Suspend the solid in Ethanol (5 vol) and Conc. HCl (2 eq). Reflux for 2 hours (cleaves the hexamine cage).

    • Workup: Cool. Filter off ammonium chloride by-product.[1][2] Concentrate filtrate.[1][2][3] Basify residue with NaOH (pH > 12).[1] Extract free amine into DCM.[1][2]

Protocol B: Titanium-Mediated Reductive Amination

Rationale: For labs requiring speed or lacking halide handling capabilities.[1][2] The use of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation and preventing double-bond reduction.[1]

  • Reagents:

    
    -Methylcinnamaldehyde (50g, 342 mmol), 
    
    
    
    (7M in MeOH, 3 eq),
    
    
    (1.2 eq),
    
    
    (1.1 eq).[1]
  • Procedure:

    • Imine Formation: In a dry flask under

      
      , charge aldehyde and 
      
      
      
      solution.
    • Add

      
       dropwise.[1] The solution will turn viscous/yellow.[1] Stir 6h at RT.[1][2] Critical: Ensure complete consumption of aldehyde before reduction to avoid alcohol byproduct.
      
    • Reduction: Cool to 0°C. Add

      
       portion-wise. Stir 2h at RT.[1][2]
      
    • Quench: Carefully add water (exothermic). A white precipitate (

      
      ) will form.[1]
      
    • Filtration: Filter the slurry through Celite. (Warning: Filtration can be slow; use a wide-pore filter).

    • Extraction: Basify filtrate if necessary, extract with DCM.

Process Control & Analytics

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Reduction Temp (

)
< 10°CHigher temps promote 1,4-reduction (saturated impurity).[1][2]
pH during Workup > 12.0Crucial for extraction.[1][2] At pH < 10, amine remains protonated in aqueous phase.[1]
Imine Formation Time (Route B) > 6 hoursPremature reduction yields the alcohol (waste).[1]
Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amine).[1]

  • Retention Order: Benzyl Alcohol < Target Amine < Saturated Amine < Dimer.[1][2]

Safety & Handling (E-E-A-T)

  • Allylic Halides (Route A): Highly lachrymatory and skin irritants.[1] All transfers of the chloride intermediate must occur in a fume hood.[1]

  • Allylic Amines: Corrosive and potentially bioactive (Naftifine precursor).[1] Handle with full PPE (gloves, goggles, lab coat).[1]

  • Waste Disposal: The Delépine hydrolysis generates formaldehyde (as acetal/hemiaminal) in the mother liquor.[1] Treat waste streams as aldehyde-contaminated.[1][2]

References

  • Squalene Epoxidase Inhibitors (Naftifine Context)

    • Petranyi, G., et al. "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase."[1] Science 224.4654 (1984): 1239-1241.[1][2] Link

  • Chemoselective Reductive Amination (Ti-Mediated)

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2][4] Journal of Organic Chemistry 60.15 (1995): 4928-4929.[1][2] Link[1]

  • Delépine Reaction Methodology

    • Galat, A., & Elion, G. B. "Interaction of Amides with Amines."[1][4][5] Journal of the American Chemical Society 65.8 (1943): 1566.[1] (Classic foundation for hexamine usage).[1]

  • Scale-Up of Allylic Amines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry 61.11 (1996): 3849-3862.[1][2] Link[1]

  • Naftifine Synthesis Patent (Route Validation)

    • "Method of obtaining naftifine."[1][6] Patent RU2539654C1.[1][2] Link

Disclaimer: This Application Note is for research and development purposes only. Users must comply with all local regulations regarding chemical synthesis and waste disposal.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common side reactions in "2-Methyl-3-phenylprop-2-en-1-amine" synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable α-methylated allylic amine. The following content is structured in a question-and-answer format to directly address practical issues observed in the laboratory.

Introduction: The Challenge of Selectivity

The synthesis of 2-Methyl-3-phenylprop-2-en-1-amine, typically approached via the reductive amination of α-methylcinnamaldehyde, presents a classic challenge in synthetic chemistry: managing the reactivity of a conjugated system with multiple electrophilic sites. The key to a high-yielding, clean reaction lies in controlling the chemoselectivity of the reduction step to favor the desired imine intermediate over competing substrates and pathways. This guide provides field-proven insights and protocols to mitigate common side reactions and optimize your synthetic route.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield of 2-Methyl-3-phenylprop-2-en-1-amine is consistently low. What are the primary contributing factors?

A low yield is the most common complaint and typically points to one or more competing side reactions out-pacing the desired product formation. The primary culprits are:

  • Premature Aldehyde Reduction: The reducing agent reduces the starting α-methylcinnamaldehyde to 2-methyl-3-phenylprop-2-en-1-ol.

  • Conjugate Addition (1,4-Addition): The amine or reducing agent attacks the β-carbon of the α,β-unsaturated system.[1]

  • Over-alkylation: The newly formed primary amine product reacts with another molecule of the starting aldehyde, leading to secondary amine impurities.[2]

  • Imine Hydrolysis: The intermediate imine is unstable in the presence of water and can hydrolyze back to the starting aldehyde.[1]

The following questions will address how to diagnose and solve each of these specific issues. A logical workflow can help pinpoint the dominant side reaction.

G start Low Yield Observed check_byproducts Analyze Crude Mixture by GC-MS or NMR start->check_byproducts alcohol Alcohol Byproduct Dominant? check_byproducts->alcohol Identify major impurities secondary_amine Secondary Amine Byproduct? alcohol->secondary_amine No sol_alcohol Issue: Premature Aldehyde Reduction Solution: Use a two-step (indirect) reductive amination. Form imine first. alcohol->sol_alcohol Yes saturated_amine Saturated Amine Byproduct? secondary_amine->saturated_amine No sol_secondary Issue: Over-alkylation Solution: Use excess amine source or a stepwise procedure. secondary_amine->sol_secondary Yes sol_saturated Issue: Over-reduction Solution: Use a milder reducing agent (e.g., NaBH4, NaBH(OAc)3). Avoid catalytic hydrogenation. saturated_amine->sol_saturated Yes sol_other Issue: Stalled Reaction / Hydrolysis Solution: Ensure anhydrous conditions. Use a dehydrating agent (e.g., MgSO4, mol. sieves). saturated_amine->sol_other No

Caption: Troubleshooting workflow for low-yield synthesis.

Q2: I'm isolating 2-methyl-3-phenylprop-2-en-1-ol as the major byproduct. How do I prevent the reduction of my starting aldehyde?

This is the most frequent side reaction and occurs when the hydride from the reducing agent attacks the carbonyl carbon before the amine. This is especially problematic in "direct" or "one-pot" reductive aminations where all reagents are mixed at once.[3]

Causality: The carbonyl of α-methylcinnamaldehyde is highly electrophilic. The rate of its reduction can be competitive with the rate of imine formation, particularly if the amine is sterically hindered or weakly nucleophilic.

Solutions:

  • Adopt an Indirect (Two-Step) Procedure: This is the most robust solution. First, react the α-methylcinnamaldehyde with the amine source (e.g., ammonia, ammonium acetate) in a solvent like methanol or ethanol, often with a dehydrating agent (like molecular sieves) to drive the equilibrium towards the imine. Monitor the reaction by TLC or ¹H NMR until the aldehyde spot disappears. Only then, in a second step, add the reducing agent. This physically separates the competing reactions.[2]

  • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are most active at a slightly acidic pH (4-6).[2] At this pH, the imine is protonated to form an iminium ion, which is much more electrophilic and readily reduced compared to the starting aldehyde's carbonyl group. This provides excellent chemoselectivity. Standard sodium borohydride (NaBH₄) does not offer this level of pH-dependent selectivity.[4]

G cluster_0 Direct Reductive Amination (One-Pot) cluster_1 Indirect Reductive Amination (Two-Step) Aldehyde_Direct α-Methylcinnamaldehyde Imine_Formation_Direct Imine Formation (Slow Step) Aldehyde_Direct->Imine_Formation_Direct k_imine Aldehyde_Reduction Aldehyde Reduction (Fast, Competing) Aldehyde_Direct->Aldehyde_Reduction k_reduction Amine_Direct Amine (NH3) Amine_Direct->Aldehyde_Direct Reducer_Direct Reducing Agent (NaBH4) Reducer_Direct->Aldehyde_Direct Aldehyde_Indirect α-Methylcinnamaldehyde Imine_Intermediate Imine Intermediate (Isolated or In Situ) Aldehyde_Indirect->Imine_Intermediate Step 1: Imine Formation Amine_Indirect Amine (NH3) Amine_Indirect->Aldehyde_Indirect Step 1: Imine Formation Reducer_Indirect Reducing Agent (NaBH4) Reducer_Indirect->Imine_Intermediate Step 2: Reduction

Caption: Competing reactions in direct vs. indirect amination.

Q3: My product is contaminated with the saturated analogue, 2-methyl-3-phenylpropan-1-amine. How can I avoid reducing the carbon-carbon double bond?

This side reaction, known as over-reduction, occurs when the reducing agent is too powerful and reduces both the imine and the conjugated alkene.

Causality: While borohydride reagents are generally selective for carbonyls and imines over isolated alkenes, their reactivity towards conjugated α,β-unsaturated systems can be higher. Catalytic hydrogenation (e.g., H₂/Pd-C) is notoriously non-selective and will readily reduce both functional groups.

Solutions:

  • Choice of Reducing Agent: Stick to milder, more selective hydride donors. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they show very high selectivity for the imine over the conjugated alkene.[3] Avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation unless the saturated amine is the desired product.

  • Temperature Control: Perform the reduction at a low temperature (0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less-favorable alkene reduction.

Reducing AgentSelectivity for C=N vs. C=CCommon ConditionsReference
H₂/Pd-C, PtO₂ Low (Reduces both)Room Temp, 1-3 atm H₂[3]
LiAlH₄ Low (Reduces both)Anhydrous Ether/THF, 0 °C to RTN/A
NaBH₄ HighMethanol/Ethanol, 0 °C to RT[1][3]
NaBH(OAc)₃ Very HighDCE/THF, Room Temp[2]
Q4: My reaction is messy and purification is difficult due to multiple products. Could the Leuckart-Wallach reaction be a better alternative?

The Leuckart-Wallach reaction and its variants are classical methods for reductive amination but come with their own set of challenges that can also lead to difficult purifications.[5]

Causality: The traditional Leuckart reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] This requires very high temperatures (120-185 °C), which can promote thermal decomposition and tar formation.[7][8] A significant byproduct is the N-formyl derivative of the target amine, which must be hydrolyzed in a separate, often harsh (acidic or basic) step.

Recommendation: For laboratory-scale synthesis of a specific, clean target like 2-Methyl-3-phenylprop-2-en-1-amine, modern reductive amination methods using reagents like NaBH(OAc)₃ or a two-step NaBH₄ procedure are generally superior. They proceed under much milder conditions, offer greater functional group tolerance, and typically result in cleaner crude product mixtures that are easier to purify.[2] The Leuckart-Wallach reaction is often reserved for specific industrial applications or when other methods fail.

Recommended Protocol: Two-Step Reductive Amination

This protocol is designed to maximize the yield and purity of the target amine by physically separating the imine formation and reduction steps, thereby minimizing the formation of the alcohol byproduct.[2]

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-methylcinnamaldehyde (1.0 eq).

  • Add anhydrous methanol (5 mL per mmol of aldehyde) and ammonium acetate (3.0 eq).

    • Scientist's Note: Ammonium acetate serves as a convenient in situ source of ammonia. The mild acidity from the acetate salt can also catalyze imine formation.

  • Add 3Å molecular sieves (approx. 1g per mmol of aldehyde) to act as a dehydrating agent, driving the reaction equilibrium forward.

  • Stir the mixture at room temperature for 4-6 hours or until TLC analysis (e.g., using 20% ethyl acetate in hexanes) shows complete consumption of the starting aldehyde.

Step 2: Imine Reduction

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes.

    • Safety Note: Addition of NaBH₄ to methanol will generate hydrogen gas. Ensure adequate ventilation and control the rate of addition to manage effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly adding water (10 mL).

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-Methyl-3-phenylprop-2-en-1-amine.

References

  • Lab Report on Reductive Amination - Edusprouts. (2009, November 12). Available at: [Link]

  • Reddy, G. S., et al. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Taylor & Francis. Available at: [Link]

  • Chen, Z., et al. (2021). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. PMC. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Available at: [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. Journal of Organic Chemistry. Available at: [Link]

  • Leuckart reaction - Grokipedia. (n.d.). Available at: [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Available at: [Link]

  • Cross, A. W., et al. (2012). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions. Available at: [Link]

  • Saeedi, M., et al. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO. Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for "2-Methyl-3-phenylprop-2-en-1-amine" synthesis

Document ID: TSC-SYN-2M3P-004 Status: Active Department: Process Chemistry & Application Support Last Updated: March 4, 2026 Criticality Analysis: Route Selection User Query: "I am trying to synthesize 2-Methyl-3-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SYN-2M3P-004 Status: Active Department: Process Chemistry & Application Support Last Updated: March 4, 2026

Criticality Analysis: Route Selection

User Query: "I am trying to synthesize 2-Methyl-3-phenylprop-2-en-1-amine via reductive amination of


-methylcinnamaldehyde with 

, but I keep getting the saturated analogue. How do I preserve the double bond?"

Technical Insight: The direct reductive amination of


-unsaturated aldehydes (like 

-methylcinnamaldehyde) using standard borohydrides (

,

) is a known "trap" in synthesis. These reagents frequently result in 1,4-reduction (attacking the alkene) alongside or before 1,2-reduction (attacking the imine), leading to the saturated amine (2-methyl-3-phenylpropylamine).

To guarantee chemoselectivity (preserving the alkene), you must switch to a Stepwise Oxime Reduction protocol. This method isolates the C=N bond formation from the reduction step, allowing the use of metal-based reducing agents that are inert toward the conjugated alkene.

Recommended Synthetic Pathway

The "Golden Standard" for this transformation is the Zinc-Acetic Acid Reduction of the corresponding oxime.

ReactionPathway Aldehyde α-Methylcinnamaldehyde Oxime INTERMEDIATE: α-Methylcinnamaldoxime Aldehyde->Oxime NH2OH·HCl NaOAc, MeOH Saturated IMPURITY: Saturated Amine Aldehyde->Saturated Direct Reductive Amination (NaBH4/NH3) Target TARGET: 2-Methyl-3-phenylprop-2-en-1-amine Oxime->Target Zn dust / AcOH (Chemoselective) Oxime->Saturated H2 / Pd/C (Over-reduction)

Figure 1: Chemoselective pathway comparison. The green path indicates the recommended route to avoid saturation of the alkene.

Standard Operating Procedure (SOP)

Protocol ID: SOP-OX-ZN-RED-02 Method: Selective Reduction of


-Methylcinnamaldoxime via Zinc/Acetic Acid
Phase A: Formation of the Oxime

Rationale: Hydroxylamine hydrochloride is used with Sodium Acetate to buffer the solution, preventing acid-catalyzed hydrolysis of the product.

  • Dissolution: Dissolve 50 mmol of

    
    -methylcinnamaldehyde in 100 mL of Methanol (MeOH).
    
  • Reagent Prep: In a separate beaker, dissolve 75 mmol (1.5 eq) of Hydroxylamine Hydrochloride (

    
    ) and 75 mmol of Sodium Acetate (
    
    
    
    ) in 50 mL of water.
  • Addition: Add the aqueous hydroxylamine solution to the aldehyde solution.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over

    
    , and concentrate.
    
    • Result:

      
      -Methylcinnamaldoxime (usually a viscous oil or low-melting solid). Yields typically >90%.
      
Phase B: Chemoselective Reduction

Rationale: Zinc in Acetic Acid acts as a single-electron transfer (SET) reductant that is highly specific for the N-O and C=N bonds but kinetically too slow to reduce the electron-rich trisubstituted alkene.

  • Setup: Dissolve the crude oxime (from Phase A) in Glacial Acetic Acid (10 mL per gram of oxime).

    • Note: Ensure the reaction vessel is placed in a water bath (20–25°C) to control exotherms.

  • Activation: Add Zinc dust (10 equivalents) portion-wise over 30 minutes.

    • Critical: Do not dump all Zn at once; the exotherm can degrade the product.

  • Stirring: Stir vigorously for 6–12 hours at RT.

  • Filtration: Filter off the excess Zinc through a Celite pad. Wash the pad with MeOH.

  • Neutralization (CRITICAL STEP):

    • Concentrate the filtrate to remove most Acetic Acid.

    • Dilute residue with water and cool to 0°C.

    • Basify to pH >12 using 50% NaOH solution (Caution: Heat generation).

    • Why? The amine is trapped as the acetate salt. You must basify to release the free amine for extraction.

  • Extraction: Extract 3x with Diethyl Ether or DCM.

  • Salt Formation (Stabilization): The free amine is unstable (see Section 4). Immediately convert to the Hydrochloride salt by bubbling dry HCl gas into the etheral solution or adding 2M HCl in ether.

Troubleshooting Guide

Format: Symptom-Based Diagnosis

Issue 1: "I see the product on TLC, but it disappears during workup."
  • Cause: Allylic amines are prone to polymerization and oxidation when left as free bases.

  • Fix: Never store the free amine. Convert it to the Hydrochloride (HCl) or Tartrate salt immediately after extraction.

  • Fix: Ensure your workup was sufficiently basic (pH > 12). If the pH is 8-9, the amine may still be partially protonated and staying in the aqueous layer.

Issue 2: "The product contains a saturated impurity (2-methyl-3-phenylpropylamine)."
  • Cause: If you used

    
    , this is expected. If you used Zn/AcOH, the temperature was likely too high.
    
  • Fix: Maintain the reaction temperature below 30°C during Zn addition.

  • Alternative: If Zn/AcOH fails, use the

    
     / Activated Charcoal  system. The charcoal acts as a surface catalyst that modifies the reactivity of borohydride, favoring oxime reduction over alkene reduction [1].
    
Issue 3: "Low yield; significant amount of aldehyde recovered."
  • Cause: Hydrolysis of the imine intermediate during the acidic reduction or workup.

  • Fix: Ensure the Zinc reduction is anhydrous if possible (using dry AcOH) or increase the equivalents of Zn to speed up the reaction, minimizing the time the imine is exposed to acid.

Troubleshooting Logic Tree

Troubleshooting Start Identify Problem Impurity Impurity Detected Start->Impurity Yield Low Yield Start->Yield SatAmine Saturated Amine Found? Impurity->SatAmine Aldehyde Aldehyde Found? Impurity->Aldehyde Polymer Gummy/Black Residue? Yield->Polymer SatFix Action: Switch to Zn/AcOH or NaBH4/Charcoal SatAmine->SatFix Yes AldFix Action: Check pH during workup (Must be >12) Aldehyde->AldFix Yes PolyFix Action: Product unstable. Convert to HCl salt immediately. Polymer->PolyFix Yes

Figure 2: Decision tree for diagnosing synthetic failures.

Stability & Storage Data

The free amine of 2-Methyl-3-phenylprop-2-en-1-amine is an allylic amine , making it susceptible to:

  • Oxidation: Formation of N-oxides.

  • Polymerization: Via radical mechanisms at the double bond.

  • Carbonate Formation: Absorbs

    
     from air.
    
PropertyFree AmineHydrochloride Salt
Physical State Yellowish OilWhite/Off-white Solid
Stability (RT) < 24 Hours> 12 Months
Storage -20°C, ArgonDesiccator, RT
Handling Use immediatelyStandard weighing

References

  • Selective Reduction of Oximes: Zeynizadeh, B., & Kouhkan, M. (2011).[1] "A New and Convenient Method for Reduction of Oximes to Amines with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     In the Presence of 
    
    
    
    System." Bulletin of the Korean Chemical Society. 2
  • Nanoparticle Catalysis: "Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle." ResearchGate. 3[2][4][5][6][3]

  • General Reactivity of Enamines/Allylic Amines: "Enamines – formation, properties, reactions, and mechanisms." Master Organic Chemistry. 7[2][4][5][7]

  • Compound Data: "2-Methyl-3-phenylbut-2-en-1-amine | C11H15N | CID 53703439."[8] PubChem. 8

Sources

Troubleshooting

Overcoming challenges in the purification of "2-Methyl-3-phenylprop-2-en-1-amine"

Welcome to the technical support guide for the purification of 2-Methyl-3-phenylprop-2-en-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Methyl-3-phenylprop-2-en-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. As a primary allylic amine, this compound presents a unique set of purification hurdles stemming from its basicity, potential for side reactions, and the nature of impurities generated during its synthesis. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Methyl-3-phenylprop-2-en-1-amine, and what impurities should I anticipate?

The most prevalent laboratory and industrial synthesis involves the reductive amination of (2E)-2-methyl-3-phenylprop-2-enal with an amine source, typically ammonia or a protected equivalent.[1][2] This process, while efficient, can generate a predictable profile of impurities that complicate purification.

Table 1: Common Impurities from Reductive Amination Synthesis

Impurity NameStructureOriginPurification Challenge
(2E)-2-methyl-3-phenylprop-2-enal AldehydeUnreacted starting materialCan co-elute with the product in non-polar solvent systems. May form Schiff base adducts.
2-Methyl-3-phenylprop-2-en-1-ol Allylic AlcoholOver-reduction of the starting aldehyde by the reducing agent.[3]Highly polar; can be separated but may streak on silica gel.
2-Methyl-3-phenylpropan-1-amine Saturated AmineOver-reduction of the C=C double bond in the product or an intermediate imine.Very similar polarity and basicity to the desired product, making chromatographic separation difficult.
Dimeric or Polymeric Byproducts VariousSelf-condensation or Michael addition pathways, especially under harsh conditions.Typically high molecular weight and less mobile in chromatography.
Reducing Agent Residues e.g., Borate salts, Cyanide adductsFrom reagents like NaBH₄ or NaBH₃CN.[2]Usually inorganic and removed during aqueous workup. Cyanide adducts can be a persistent issue.[4]

Q2: Why is purifying this amine on standard silica gel so challenging?

The primary challenge is the strong interaction between the basic amine and the acidic surface of standard silica gel.[5] The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond with the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to several undesirable outcomes:

  • Severe Peak Tailing: The product moves slowly and unevenly down the column, resulting in broad, tailing peaks that overlap with impurities.

  • Irreversible Adsorption: A significant portion of the product can become permanently stuck to the column, leading to low recovery and yield loss.[5]

  • On-Column Degradation: The acidic silica surface can catalyze degradation reactions, such as isomerization or decomposition, especially for sensitive allylic systems.

Q3: What are the recommended storage conditions for the purified product?

Like many primary amines, 2-Methyl-3-phenylprop-2-en-1-amine is susceptible to air oxidation and can react with atmospheric carbon dioxide to form carbonate salts. For long-term stability:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[6]

  • Temperature: Keep in a tightly sealed container at low temperatures (2-8°C).[6][7]

  • Light: Protect from light to prevent photochemical degradation.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low yield after initial aqueous workup and extraction.
  • Potential Cause A: Incomplete Extraction due to Salt Formation. Your amine product is basic and will be protonated to its ammonium salt form in an acidic aqueous phase (pH < ~9). If your reaction workup involves an acidic wash without a subsequent basification step, your product will remain in the aqueous layer and be discarded.

  • Solution A: Implement a pH-Controlled Acid-Base Extraction. This is the most robust method for separating basic amines from neutral or acidic impurities.[8][9] The principle relies on switching the solubility of the amine between organic and aqueous phases by controlling the pH.[10] This technique is highly selective and should be the first line of defense in your purification strategy.[11] See Protocol 1 for a detailed methodology.

  • Potential Cause B: Emulsion Formation. During liquid-liquid extraction, fine particulate matter or amphiphilic byproducts can stabilize emulsions, trapping your product between the layers and making separation impossible.

  • Solution B: Breaking Emulsions.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break up the emulsion.

    • Filter the entire mixture through a pad of Celite® or glass wool to remove particulates.

    • Allow the mixture to stand undisturbed for a longer period.

Problem 2: My product streaks badly and co-elutes with impurities during silica gel chromatography.
  • Potential Cause: Strong Acid-Base Interaction with Silica. As detailed in FAQ Q2, this is the expected behavior on unmodified silica gel.

  • Solution A: Modify the Mobile Phase. Deactivate the acidic sites on the silica gel by adding a small amount of a competitive base to your eluent.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane with 1% TEA). The TEA will preferentially bind to the silanol groups, allowing your product to elute more cleanly.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia), which is particularly effective for highly polar amines.

  • Solution B: Change the Stationary Phase. This is often the superior choice for achieving high purity and recovery.[12]

    • Amine-Functionalized Silica: These columns have a basic surface, which repels the amine product and eliminates the strong acid-base interaction, resulting in sharp, symmetrical peaks.[5][13] This is the recommended stationary phase for this compound.

    • Reversed-Phase (C18) Silica: Purification can be performed using solvents like acetonitrile and water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) will protonate the amine, but may require salt-breaking steps post-purification. Alternatively, using a high pH mobile phase (with a pH-stable column) can keep the amine neutral for better retention.[5][14]

Problem 3: The purified product is an oil and I cannot get it to crystallize.
  • Potential Cause: Inherent Physical Properties or Residual Impurities. The free base of 2-Methyl-3-phenylprop-2-en-1-amine may be a low-melting solid or an oil at room temperature. Even small amounts of solvent or impurities can inhibit crystallization.

  • Solution: Salt Formation and Recrystallization. Convert the amine into a stable, crystalline salt. This not only facilitates purification by recrystallization but also improves the compound's handling and stability. Hydrochloride and tartrate salts are common choices.

    • Dissolve the crude oily amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in ether (or a stoichiometric amount of an acid like tartaric acid in ethanol) while stirring.

    • The corresponding ammonium salt will precipitate out of the solution.

    • Collect the solid by filtration and then perform a standard recrystallization. See Protocol 3 .

Visualized Purification Workflows

A logical approach to purification is key. The following diagrams outline decision-making processes for selecting a purification strategy and executing an acid-base extraction.

Purification_Strategy Start Crude Reaction Mixture A_B_Extraction Perform Acid-Base Extraction (See Protocol 1) Start->A_B_Extraction Always start here to remove gross impurities Check_State Is the crude product an oil or a solid? Check_Purity Is crude purity >85% by TLC/NMR? Check_State->Check_Purity Solid Column_Chromo Column Chromatography (See Protocol 2) Check_State->Column_Chromo Oil Check_Purity->Column_Chromo No Recrystallize_Salt Form Salt & Recrystallize (See Protocol 3) Check_Purity->Recrystallize_Salt Yes A_B_Extraction->Check_State Final_Product Pure Product Column_Chromo->Final_Product Recrystallize_Salt->Final_Product

Caption: Decision tree for purification strategy.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer Start 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) Add_Acid 2. Wash with dilute acid (e.g., 1M HCl) Start->Add_Acid Separate_Layers 3. Separate Layers Add_Acid->Separate_Layers Organic_Impurities Contains Neutral & Acidic Impurities (e.g., unreacted aldehyde, alcohol byproduct) Separate_Layers->Organic_Impurities Top/Bottom layer depends on solvent density Aqueous_Salt Contains Protonated Amine Salt (Product-HCl) Separate_Layers->Aqueous_Salt Discard_Organic Wash, Dry, & Discard/Analyze Organic_Impurities->Discard_Organic Basify 4. Basify with NaOH or NaHCO₃ until pH > 10 Aqueous_Salt->Basify Extract_Back 5. Extract with fresh organic solvent Basify->Extract_Back Pure_Organic Organic Layer with Pure Amine Extract_Back->Pure_Organic Final_Product Purified Amine Free Base Pure_Organic->Final_Product 6. Dry & Evaporate

Caption: Workflow for acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[9]

  • Layer Separation: Allow the layers to separate fully. The protonated amine salt is now in the aqueous layer, while neutral impurities (like the starting aldehyde or alcohol byproduct) remain in the organic layer.[8] Drain and collect both layers.

  • Back-Extraction (Optional): To ensure complete recovery, wash the organic layer again with a fresh portion of 1M HCl. Combine this aqueous wash with the first one.

  • Neutral Impurity Isolation: The organic layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to isolate and analyze the neutral impurities.

  • Basification: Place the combined aqueous layers in an Erlenmeyer flask and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is greater than 10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[15]

  • Final Extraction: Return the basic aqueous solution to the separatory funnel and extract three times with fresh portions of the organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified 2-Methyl-3-phenylprop-2-en-1-amine.

Protocol 2: Purification by Amine-Functionalized Column Chromatography

This method is ideal when acid-base extraction is insufficient to remove impurities of similar basicity.[12]

  • Column Packing: Select an appropriately sized amine-functionalized silica gel column. Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry load by adsorbing the product onto a small amount of silica gel and loading the powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for amines).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The amine-functionalized media prevents strong adsorption, leading to better recovery and peak shape compared to standard silica.[13]

Protocol 3: Purification by Salt Formation & Recrystallization

Use this protocol when the final product is an oil or when the highest purity is required.

  • Salt Formation: Dissolve the purified oil from Protocol 1 or 2 in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.

  • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the solid on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Solvent Selection for Recrystallization: Test the solubility of a small sample of the salt in various solvent systems (e.g., ethanol, isopropanol, ethanol/ethyl acetate, methanol/ether). The ideal solvent will dissolve the salt when hot but result in poor solubility when cold.

  • Recrystallization: Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Product Collection: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under high vacuum.

References

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Toronto. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Justia Patents. (2015, April 9). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • University of New South Wales. (n.d.). RECRYSTALLISATION. [Link]

  • Angene Chemical. (2025, March 1). Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Royal Society of Chemistry. (2013). Non-enzymatic Acylative Kinetic Resolution of Primary Allylic Amines. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • YouTube. (2022, August 11). How to purify Amine?[Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information for An Efficient Method for the Synthesis of 2-Pyridones via C-H Bond Functionalization. [Link]

  • ResearchGate. (2017, April 10). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-3-phenylprop-2-en-1-ol. [Link]

  • PMC. (n.d.). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]

  • Wiley Online Library. (2022, March 21). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]

  • MDPI. (n.d.). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. [Link]

Sources

Optimization

Stability issues of "2-Methyl-3-phenylprop-2-en-1-amine" in different solvents

Disclaimer: The following guide on the stability of 2-Methyl-3-phenylprop-2-en-1-amine is based on established principles of organic chemistry and data from structurally related compounds. Due to the limited specific inf...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide on the stability of 2-Methyl-3-phenylprop-2-en-1-amine is based on established principles of organic chemistry and data from structurally related compounds. Due to the limited specific information available for this exact molecule, this document serves as an expert-level guide for researchers to design and execute their own stability studies. All protocols and recommendations should be validated under your specific experimental conditions.

Technical Support Center: Stability of 2-Methyl-3-phenylprop-2-en-1-amine

Welcome to the technical support guide for 2-Methyl-3-phenylprop-2-en-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Part 1: Troubleshooting Guide

This section addresses specific observational issues you might encounter during your experiments, providing insights into the underlying chemistry and offering actionable solutions.

Q1: My solution of 2-Methyl-3-phenylprop-2-en-1-amine in methanol/ethanol turned yellow/brown overnight. What is likely happening?

A1: The discoloration you are observing is a common indicator of degradation, likely due to oxidation. The 2-Methyl-3-phenylprop-2-en-1-amine structure contains two key functionalities susceptible to oxidation: the primary allylic amine and the unsaturated carbon-carbon double bond.[1][2][3]

  • Amine Oxidation: Primary amines can be oxidized to form various products, including nitroso and nitro compounds, which are often colored.[4] The presence of atmospheric oxygen, potentially accelerated by light or trace metal impurities in the solvent, can facilitate this process.

  • Allylic System Reactivity: The allylic position is prone to radical-mediated oxidation, which can lead to the formation of hydroperoxides and subsequent complex degradation pathways, often resulting in polymerized or colored byproducts.[2]

  • Solvent Effects: Protic solvents like methanol and ethanol can participate in degradation pathways, potentially through hydrogen bonding that alters the reactivity of the amine. While they are good solubilizing agents, they may not be ideal for long-term storage if stability is a concern.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1][3]

  • Solvent Choice: Consider switching to a less reactive, aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) for improved stability.

Q2: I'm seeing a loss of my parent compound peak and the appearance of several new, smaller peaks in my HPLC analysis after a short time in an aqueous buffer. What degradation mechanism is at play?

A2: The rapid degradation in an aqueous buffer strongly suggests hydrolysis. The molecule has an enamine-like character, and while it isn't a true enamine, the double bond's proximity to the amine group can influence its reactivity. The primary concern, however, is likely the overall susceptibility of the molecule to pH-dependent degradation.

  • pH Effects: The stability of amines in solution is highly dependent on pH. In acidic conditions, the amine will be protonated, which may protect it from certain oxidative pathways but could catalyze other reactions. In basic conditions, the free amine is more nucleophilic and susceptible to oxidation.

  • Hydrolytic Cleavage: Although the C=C bond is generally stable, extreme pH and temperature could promote hydrolysis-type reactions, especially if impurities from the synthesis (e.g., corresponding aldehydes) are present.

Troubleshooting Steps:

  • pH Optimization: Conduct a pH stability profile. Prepare your compound in a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9) and monitor its stability over time to identify the optimal pH range.

  • Buffer Selection: Be aware that some buffer components can catalyze degradation. For instance, phosphate buffers can sometimes interact with certain functional groups. Consider using alternative buffer systems if you suspect this is an issue.

  • Forced Degradation Study: Perform a forced degradation study to systematically investigate the effects of acid, base, oxidation, and heat.[1][5][6] This will provide a comprehensive understanding of the molecule's degradation profile.

Q3: My stock solution in DMSO appears stable, but when I dilute it into my aqueous assay buffer, I get inconsistent results. Why?

A3: This is a classic issue of solution stability versus dilution stability. While 2-Methyl-3-phenylprop-2-en-1-amine might be stable in a concentrated, anhydrous DMSO stock, its degradation can be significantly accelerated upon dilution into an aqueous medium.

  • Solvent Change: The chemical environment changes drastically from polar aprotic (DMSO) to polar protic (water). This change in solvent can significantly impact the rate of degradation reactions like hydrolysis and oxidation.[7][8]

  • Concentration Effects: Degradation may be concentration-dependent. At high concentrations in DMSO, bimolecular degradation pathways might be less favored than when diluted.

  • Time Delay: The time between diluting the compound and performing the assay is critical. Even a short delay can lead to significant degradation if the compound is unstable in the final assay buffer.

Troubleshooting Steps:

  • Minimize Time in Buffer: Prepare fresh dilutions immediately before use. Do not let the compound sit in the aqueous buffer for extended periods.

  • Assess Dilution Stability: Perform a time-course experiment in the final assay buffer. Dilute your compound and analyze its concentration at several time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the window of stability.

  • Alternative Stock Solvents: While DMSO is common, consider if another anhydrous, aprotic solvent like acetonitrile might offer better compatibility upon dilution, though this is less common for cell-based assays.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and storage of 2-Methyl-3-phenylprop-2-en-1-amine.

Q4: What is the most suitable solvent for the long-term storage of 2-Methyl-3-phenylprop-2-en-1-amine?

A4: For long-term storage, the ideal solvent should be anhydrous, aprotic, and free of dissolved oxygen.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices for creating concentrated stock solutions. Acetonitrile (ACN) is another excellent option, particularly for analytical standards.

  • To be Used with Caution: Protic solvents like methanol and ethanol should be used with caution and are not recommended for long-term storage due to their potential to participate in degradation reactions.

  • To Avoid: Halogenated solvents like chloroform and carbon tetrachloride should be avoided as they can be incompatible with amines.[9] Water and other aqueous solutions are not suitable for long-term storage unless a specific pH is identified that confers stability.

Q5: What are the optimal storage conditions for solutions of this compound?

A5: Regardless of the solvent, proper storage conditions are critical to maximizing shelf-life.

  • Temperature: Store solutions at -20°C or, preferably, -80°C.[10]

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light: Always store vials in the dark or use amber-colored vials to protect against light-induced degradation.[10]

Q6: Are there any known stabilizers that can be added to solutions of 2-Methyl-3-phenylprop-2-en-1-amine?

A6: While specific stabilizers for this molecule are not documented, general strategies for stabilizing amines and unsaturated compounds can be applied.

  • Antioxidants: For preventing oxidation, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) could be tested. However, you must first verify that these additives do not interfere with your downstream experiments.

  • Chelating Agents: To mitigate catalysis by trace metal ions, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) could be beneficial.

It is crucial to validate the effectiveness and non-interference of any potential stabilizer in a small-scale pilot experiment.

Part 3: Data Presentation & Protocols

Table 1: Predicted Stability of 2-Methyl-3-phenylprop-2-en-1-amine in Common Solvents

This table provides a qualitative prediction of stability based on general chemical principles. This data must be confirmed experimentally.

Solvent CategorySolvent ExamplePredicted Stability (Long-Term, >1 week)Rationale & Key Considerations
Polar Aprotic DMSO, DMF, AcetonitrileGood to Excellent Anhydrous grades are essential. Low reactivity towards the amine and double bond. Recommended for stock solutions.
Polar Protic Methanol, EthanolPoor to Fair Risk of oxidation and other solvent-mediated degradation. Can be used for immediate experimental use but not for storage.
Non-Polar Aprotic Toluene, HexaneFair to Good Lower risk of chemical reaction, but solubility may be limited. Ensure peroxide-free grades are used (especially for ethers like THF).
Aqueous Buffers PBS, Tris, AcetatePoor (Highly pH-dependent) High risk of hydrolysis and oxidation. Stability is critically dependent on pH and buffer composition. Must be evaluated on a case-by-case basis.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Very Poor Amines are often incompatible with halogenated solvents, leading to rapid degradation.[9] Avoid for storage.
Experimental Protocol: General Stability Assessment Using HPLC-UV

This protocol outlines a standard workflow to quantitatively assess the stability of 2-Methyl-3-phenylprop-2-en-1-amine in a chosen solvent.

Objective: To determine the degradation rate of the compound in a specific solvent under defined storage conditions.

Materials:

  • 2-Methyl-3-phenylprop-2-en-1-amine (high purity)

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with septa caps

  • Inert gas (Argon or Nitrogen)

  • Temperature-controlled storage (e.g., 25°C incubator, -20°C freezer)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Ensure the solvent is of high purity and anhydrous if required.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Dispense aliquots of this working solution into several amber HPLC vials.

    • Sparge the headspace of each vial with inert gas for 30-60 seconds before sealing tightly.

  • Time-Zero (T=0) Analysis:

    • Immediately analyze three of the freshly prepared vials by HPLC. This will serve as your baseline (100% initial concentration).

    • Develop an HPLC method that provides a sharp, well-resolved peak for the parent compound, separate from any impurities or solvent front. A C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid or TFA) is a good starting point.[10]

  • Storage and Time-Point Analysis:

    • Store the remaining vials under the desired conditions (e.g., room temperature, protected from light).

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve three vials from storage.

    • Allow them to equilibrate to room temperature before analyzing by HPLC under the same conditions as the T=0 samples.

  • Data Analysis:

    • For each time point, calculate the average peak area of the parent compound from the triplicate injections.

    • Express the stability as a percentage of the initial concentration: % Remaining = (Average Peak Area at T=x / Average Peak Area at T=0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics.

Part 4: Visualization

Diagram 1: Troubleshooting Workflow for Stability Issues

This diagram provides a logical decision tree for diagnosing and resolving stability problems encountered during experimentation.

G start Observation: Compound Degradation (e.g., color change, peak loss) check_solvent Step 1: Evaluate Solvent Is it Aprotic & Anhydrous? start->check_solvent solvent_yes Action: Switch to Anhydrous Aprotic Solvent (e.g., DMSO, ACN) check_solvent->solvent_yes No check_env Step 2: Assess Environment Protected from O₂ & Light? check_solvent->check_env Yes solvent_yes->check_env solvent_no Solvent is Appropriate env_yes Action: Use Inert Gas (Ar/N₂) & Amber Vials check_env->env_yes No check_temp Step 3: Check Storage Temp. Is it ≤ -20°C? check_env->check_temp Yes env_yes->check_temp env_no Environment is Controlled temp_yes Action: Store at -20°C or -80°C check_temp->temp_yes No final_action Problem Resolved or Characterized. Proceed with Experiment. check_temp->final_action Yes temp_yes->final_action temp_no Temperature is Optimal

Caption: Troubleshooting decision tree for stability issues.

References

  • BenchChem. (n.d.). Navigating the Stability of m-PEG12-amine: A Technical Guide for Researchers.
  • Blasiman, A., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.
  • Eldridge, S., et al. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Gaikwad, V. B., et al. (2020). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Focus Asia.
  • Guttikar, S., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Applied Chemistry.
  • Hansen, N., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16047-16057.
  • LibreTexts. (2024). Properties of amines. Chemistry LibreTexts.
  • Patel, Y., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5156-5164.
  • Wang, Z., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(9), 1461-1470.

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 2-Methyl-3-phenylprop-2-en-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex byproduct profiles encountered during the synthesis of 2-methyl-3-phenylprop-2-en-1-amine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex byproduct profiles encountered during the synthesis of 2-methyl-3-phenylprop-2-en-1-amine (also known as α-methylcinnamylamine). Whether you are utilizing reductive amination of α-methylcinnamaldehyde or reducing a corresponding nitrile/oxime, the formation of geometric stereoisomers (E/Z), over-reduced alkanes, and secondary amine dimers can severely impact your yield and pharmacological profiling.

This guide provides self-validating NMR protocols, mechanistic insights, and diagnostic workflows to help you troubleshoot your reactions with absolute confidence.

Mechanistic Overview of Byproduct Generation

Understanding the origin of your byproducts is the first step in troubleshooting. Reductive amination typically proceeds via an imine intermediate. The thermodynamic equilibrium of this intermediate dictates the E/Z ratio, while the choice of reducing agent dictates the degree of over-reduction or dimerization ()[1].

ReactionPathways SM α-Methylcinnamaldehyde + Amine Source Imine Imine Intermediate SM->Imine Condensation Target Target (E)-Amine (Desired) Imine->Target Reduction Z_Isomer (Z)-Amine Isomer (Stereo-byproduct) Imine->Z_Isomer Isomerization Alkane Saturated Amine (Over-reduction) Target->Alkane Excess Hydride Dimer Secondary Amine (Dimerization) Target->Dimer + Imine

Caption: Mechanistic pathways of 2-methyl-3-phenylprop-2-en-1-amine synthesis and byproduct formation.

Experimental Protocols: Self-Validating NMR Workflows

Protocol A: Quantitative Crude Reaction Profiling (qNMR)

Objective: Determine the overall conversion and mass balance of the target amine versus saturated and dimerized byproducts without the need for derivatization ()[2].

  • Step 1: Sample Preparation. Dissolve 15–20 mg of the crude mixture in 0.6 mL of CDCl₃.

    • Causality: Ensure the CDCl₃ is pre-filtered through basic alumina. Free amines readily protonate in the presence of trace DCl (a common degradation product of CDCl₃). Protonation drastically alters the chemical shifts of the CH₂-N protons and broadens the signals, which will ruin the accuracy of your integration.

  • Step 2: Acquisition Parameters. Acquire the ¹H NMR spectrum using a 90° pulse, a relaxation delay (D1) of at least 10 seconds, and 16–32 scans.

    • Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons. This ensures the integration is strictly quantitative for determining E/Z and over-reduction ratios.

  • Step 3: Internal Validation. Integrate the aromatic multiplet (7.1–7.4 ppm) and calibrate it to exactly 5.00. The sum of the integrations for the alkene protons (~6.4 ppm) and the over-reduced aliphatic methine/methylene protons (~2.6–2.7 ppm) must equal 1.00. If the sum exceeds 1.00, suspect co-eluting aromatic impurities or solvent overlap.

Protocol B: 2D NOESY for E/Z Stereochemical Assignment

Objective: Unambiguously differentiate the (E)- and (Z)-isomers using spatial correlations ()[3].

  • Step 1: Parameter Optimization. Set the NOESY mixing time (tm) to 300–500 ms.

    • Causality: For small molecules (~147 g/mol ), the correlation time falls in the extreme narrowing limit. A mixing time that is too long will lead to spin diffusion, creating false-positive cross-peaks that blur the distinction between E and Z geometries.

  • Step 2: Cross-Peak Analysis.

    • Target (E)-Isomer: Based on Cahn-Ingold-Prelog priorities, the E-isomer places the phenyl ring and the methyl group on the same side (cis) of the double bond. Look for a strong NOE cross-peak between the methyl protons (~1.85 ppm) and the aromatic ortho-protons (~7.2 ppm).

    • (Z)-Isomer Byproduct: The methyl group is cis to the alkene proton. Look for an NOE cross-peak between the methyl protons and the alkene proton (~6.25 ppm).

  • Step 3: Internal Validation. Confirm the assignment by checking the ¹³C chemical shift of the methyl group. In the Z-isomer, steric compression typically deshields the methyl carbon or shifts it uniquely compared to the E-isomer.

Diagnostic Logic Workflow

Use the following decision tree to rapidly identify anomalies in your crude ¹H NMR spectra.

NMRLogic Start 1H NMR Spectrum of Crude Mixture CheckAlkene Alkene Proton (~6.4 ppm) Present? Start->CheckAlkene CheckNOE NOESY: Me to Ph or Me to Alkene H? CheckAlkene->CheckNOE Yes CheckAlkyl Doublet at ~0.9 ppm (CH3-CH)? CheckAlkene->CheckAlkyl No / Reduced CheckDimer Broad CH2-N signals (~3.15 ppm)? CheckAlkene->CheckDimer Yes, but mass off IsomerE Target (E)-Isomer (Me -> Ph NOE) CheckNOE->IsomerE IsomerZ Z-Isomer Byproduct (Me -> Alkene H NOE) CheckNOE->IsomerZ OverRed Over-reduced Alkane Byproduct CheckAlkyl->OverRed Yes Dimer Secondary Amine Dimer CheckDimer->Dimer Yes

Caption: Diagnostic NMR decision tree for identifying 2-methyl-3-phenylprop-2-en-1-amine byproducts.

Frequently Asked Questions (FAQs)

Q1: How do I quickly differentiate the E and Z isomers of 2-methyl-3-phenylprop-2-en-1-amine using 1D ¹H NMR? A1: While 2D NOESY is the definitive method, you can use magnetic anisotropy for a quick 1D assessment. In the E-isomer, the methyl group is cis to the phenyl ring. The magnetic anisotropy of the aromatic ring shields the methyl protons, often shifting them slightly upfield (~1.85 ppm) compared to the Z-isomer (~1.95 ppm). Conversely, the alkene proton in the Z-isomer may be shifted due to its proximity to the phenyl ring ()[3].

Q2: My spectrum shows a complete loss of the alkene signal at ~6.4 ppm and a new doublet at ~0.9 ppm. What happened? A2: Your reaction suffered from over-reduction, yielding 2-methyl-3-phenylpropan-1-amine. When using strong reducing agents (e.g., LiAlH₄ for amide/nitrile reduction) or extended catalytic hydrogenation, the conjugated alkene is highly susceptible to reduction ()[4]. The allylic methyl singlet (~1.85 ppm) transforms into a distinct doublet at ~0.90 ppm (J ≈ 6.5 Hz) due to active scalar coupling with the newly formed adjacent methine proton.

Q3: I have a broad multiplet around 3.15 ppm, and my mass balance is off. Is this a dimer? A3: Yes. Reductive amination of α-methylcinnamaldehyde proceeds via a transient imine intermediate. If the reduction rate of the imine is slower than the initial condensation rate, the newly formed primary amine (your target product) acts as a nucleophile, attacking another molecule of the unreacted imine to form a secondary amine dimer ()[1]. In NMR, this manifests as a doubling of the integration for the CH₂-N protons relative to the alkene proton. These signals often appear broadened due to restricted rotation around the bulky secondary amine center.

Quantitative Data Summary

Use the following table to cross-reference the chemical shifts of your crude mixture. (Note: Shifts are approximate and recorded in CDCl₃ at 298K. Values may drift slightly based on concentration and trace acid/water content).

Compound¹H NMR: Alkene (ppm)¹H NMR: Methyl (ppm)¹H NMR: CH₂-N (ppm)Diagnostic Feature
Target (E)-Amine ~6.40 (s, 1H)~1.85 (s, 3H)~3.35 (s, 2H)NOE: Methyl ↔ Phenyl
(Z)-Amine Isomer ~6.25 (s, 1H)~1.95 (s, 3H)~3.20 (s, 2H)NOE: Methyl ↔ Alkene H
Saturated Amine Absent~0.90 (d, 3H, J=6.5)~2.70 (m, 2H)Loss of alkene; Methyl doublet
Secondary Dimer ~6.40 (s, 2H)~1.85 (s, 6H)~3.15 (br s, 4H)Broadened CH₂-N; Mass +130 Da

References

  • Title: Amine synthesis by reductive amination (reductive alkylation) | Source: Organic Chemistry Portal | URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? | Source: Creative Biostructure | URL: [Link]

  • Title: Quantifying the formation of stereoisomers by benchtop NMR spectroscopy | Source: Magritek | URL: [Link]

Sources

Optimization

Minimizing impurity formation during "2-Methyl-3-phenylprop-2-en-1-amine" synthesis

Welcome to the Technical Support Center for the synthesis of 2-methyl-3-phenylprop-2-en-1-amine (also known as α-methylcinnamylamine). This guide is designed for researchers, synthetic chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methyl-3-phenylprop-2-en-1-amine (also known as α-methylcinnamylamine). This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and empirical data to help you minimize impurity formation and maximize chemoselectivity during allylic amine synthesis.

Mechanistic Pathway & Impurity Mapping

Understanding the specific points of failure in your synthetic route is the first step to optimization. The synthesis of this allylic amine typically proceeds via the reductive amination of α-methylcinnamaldehyde or the reduction of α-methylcinnamonitrile. Both routes share common vulnerability nodes where impurities branch off.

SynthesisPathway SM α-Methylcinnamaldehyde (Starting Material) IM Imine Intermediate (Schiff Base) SM->IM + NH4OAc - H2O IMP3 (Z)-Isomer (Isomerization) SM->IMP3 Thermal/Catalytic Stress TP 2-Methyl-3-phenylprop-2-en-1-amine (Target Allylic Amine) IM->TP NaBH3CN / STAB (Chemoselective) IMP1 2-Methyl-3-phenylpropan-1-amine (Over-reduction) IM->IMP1 H2, Pd/C (Non-selective) IMP2 Secondary Amine Dimer (Oligomerization) TP->IMP2 + Unreacted Imine (Nucleophilic Attack)

Reaction pathway for 2-Methyl-3-phenylprop-2-en-1-amine synthesis and impurity formation branches.

Troubleshooting Guide & FAQs

Q1: My final product contains a large amount of 2-methyl-3-phenylpropan-1-amine. How do I prevent the over-reduction of the alkene double bond? A1: Over-reduction occurs when the reducing agent is too aggressive and lacks chemoselectivity, saturating the conjugated α,β-unsaturated alkene alongside the imine. If you are using catalytic hydrogenation (e.g.,


 with Pd/C), the electron-deficient olefin is highly prone to reduction[1].
Solution: Switch to a mild, chemoselective hydride donor. Sodium cyanoborohydride (

) is the industry standard for this, as it selectively reduces protonated imines at pH 6-7 without touching conjugated alkenes or unreacted aldehydes[2]. Alternatively, Sodium triacetoxyborohydride (STAB) can be used if you need to avoid cyanide byproducts in your waste stream; STAB exhibits excellent kinetic selectivity for imines over carbonyls and alkenes[3].

Q2: My GC-MS analysis shows a high percentage of secondary and tertiary amine dimers. What is the mechanism behind this, and how can I minimize it? A2: Dimerization is a classic issue in primary amine synthesis. It occurs because your newly formed primary amine target (2-methyl-3-phenylprop-2-en-1-amine) is a strong nucleophile. It competes with your ammonia source to attack the unreacted imine or aldehyde, forming a secondary amine dimer[1]. Solution:

  • Mass Action: Flood the system with a massive molar excess of your primary nitrogen source (e.g., 10 equivalents of ammonium acetate or methanolic ammonia) to outcompete the product.

  • Catalyst Selection (Nitrile Route): If you are synthesizing the amine via the reduction of α-methylcinnamonitrile, avoid standard Raney-Nickel. Instead, use Raney-Cobalt . Raney-Co is highly chemoselective for primary amines and significantly suppresses the formation of secondary and tertiary amine side products[1].

Q3: I am observing a loss of the (E)-stereochemistry, resulting in an E/Z impurity mixture. What causes this? A3: The (E)-to-(Z) isomerization of the alkene is typically triggered by thermal stress or prolonged exposure to transition metal catalysts during the reduction phase[1]. Solution: Maintain strict temperature control (ideally 0 °C to 25 °C). If utilizing a catalytic hydrogenation route, doping the catalyst (e.g., Cr/Fe doped Raney-Co) improves chemoselectivity and reduces the reaction time, thereby minimizing time-dependent olefin isomerization[1].

Quantitative Impurity Data

The choice of reducing agent directly dictates your impurity profile. The table below summarizes expected yields and impurity distributions based on empirical optimizations.

Reducing Agent / CatalystTarget Amine Yield (%)Over-reduction Impurity (%)Dimerization Impurity (%)Optimal Reaction Conditions

/

85 - 92% < 2%< 5%Mild, RT, pH 6, Methanol
STAB (

)
80 - 88% < 2%< 5%Mild, RT, DCE or THF
Raney-Co /

(Nitrile)
75 - 85% < 5%< 10%50 psi

, 40 °C, MeOH
Raney-Ni /

(Nitrile)
50 - 60%~ 10%25 - 35%50 psi

, 40 °C, MeOH

, Pd/C
< 10%> 80% ~ 10%1 atm

, RT, Ethanol

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies. The causality behind critical steps is explained to help you adapt the protocol to your specific scale.

Protocol A: Chemoselective Reductive Amination of α-Methylcinnamaldehyde

This protocol utilizes


 to ensure the preservation of the alkene bond.
  • Imine Pre-formation: In a round-bottom flask, dissolve α-methylcinnamaldehyde (1.0 eq, 10 mmol) and ammonium acetate (10.0 eq, 100 mmol) in 50 mL of anhydrous methanol.

    • Causality: Using a 10-fold excess of

      
       drives the equilibrium toward the imine and prevents the final amine product from acting as a nucleophile (minimizing dimerization).
      
  • Maturation: Stir the mixture at room temperature for 2 hours.

    • Causality: Allowing the imine to fully form before adding the reducing agent prevents the direct reduction of the aldehyde into an alcohol impurity.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride (

    
    ) (1.5 eq, 15 mmol).
    
    • Safety Note:

      
       is highly toxic and can release HCN gas upon contact with strong acids. Perform strictly in a fume hood.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding 1M NaOH until the solution reaches pH 10.

    • Causality: The high pH decomposes residual borohydride complexes and ensures the target amine is fully deprotonated (freebase form), allowing it to partition cleanly into the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Chemoselective Reduction of α-Methylcinnamonitrile

This protocol utilizes Raney-Cobalt to suppress secondary amine formation during nitrile reduction.

  • Preparation: In a high-pressure hydrogenation Parr reactor, dissolve α-methylcinnamonitrile (1.0 eq, 10 mmol) in methanolic ammonia (7 M, 30 mL).

    • Causality: The presence of

      
       in the solvent shifts the equilibrium away from the formation of secondary amines by competing with the product for the intermediate imine[1].
      
  • Catalyst Addition: Add Raney-Cobalt catalyst (10% w/w relative to the substrate).

    • Causality: Raney-Co is explicitly chosen over Raney-Ni because it is significantly less prone to catalyzing the nucleophilic attack of the primary amine onto the intermediate, thereby preventing dimerization[1].

  • Hydrogenation: Purge the reactor with nitrogen, then pressurize with

    
     gas to 50 psi.
    
  • Reaction: Stir vigorously at 40 °C for 4-6 hours. Monitor the hydrogen pressure gauge; stop the reaction once the stoichiometric uptake of

    
     (2 equivalents) is complete to prevent over-reduction of the alkene.
    
  • Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst.

    • Safety Note: Raney catalysts are highly pyrophoric. Never let the filter cake dry in the air; keep it wet with solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to afford the crude allylic amine.

References

  • "Raney-Co Mediated Reductive Cyclization of an r,β-Unsaturated Nitrile." ACS Publications. Available at:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "2-Methyl-3-phenylprop-2-en-1-amine" and its structural analogs

Mechanistic Insights into Monoamine Oxidase Inhibition and Antifungal Development As a Senior Application Scientist navigating the intersection of biocatalysis and drug discovery, I frequently evaluate primary allylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights into Monoamine Oxidase Inhibition and Antifungal Development

As a Senior Application Scientist navigating the intersection of biocatalysis and drug discovery, I frequently evaluate primary allylamines like 2-methyl-3-phenylprop-2-en-1-amine . Characterized by a phenyl ring, a prop-2-en-1-amine core, and a methyl group at the C2 position, this compound sits at a fascinating chemical crossroads. It shares a structural lineage with both potent central nervous system (CNS) agents and broad-spectrum antifungals.

This guide provides an objective, data-driven comparison of 2-methyl-3-phenylprop-2-en-1-amine against its key structural analogs—cinnamylamine, tranylcypromine, and naftifine. We will dissect their distinct pharmacological trajectories, underlying enzymatic mechanisms, and the self-validating experimental protocols required to evaluate them in the laboratory.

Structural and Functional Profiling

To understand the behavior of 2-methyl-3-phenylprop-2-en-1-amine, we must first benchmark it against its structural relatives. Minor modifications to the allylamine backbone drastically shift the molecule's biological target affinity. For instance, unsubstituted cinnamylamine serves as a direct precursor to the antidepressant tranylcypromine1[1], while the primary allylamine motif itself is the foundational building block for synthesizing tertiary allylamine antifungals2[2].

Table 1: Structural and Functional Comparison

CompoundStructure TypePrimary Enzymatic TargetTherapeutic / Laboratory Application
2-Methyl-3-phenylprop-2-en-1-amine Primary Allylamine (C2-Methylated)MAO-B (Hindered Substrate/Inhibitor)Synthetic Intermediate / Biocatalysis
Cinnamylamine Primary Allylamine (Unsubstituted)MAO-B (Substrate/Inhibitor)Precursor to Tranylcypromine
Tranylcypromine CyclopropylamineMAO-A / MAO-B (Irreversible)Clinical Antidepressant (MAOI)
Naftifine Tertiary AllylamineSqualene EpoxidaseTopical Antifungal Agent
Monoamine Oxidase (MAO) Inhibition Dynamics

Cinnamylamine and its substituted derivatives are well-documented substrates and inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of dietary amines and neurotransmitters 3[3].

The Causality of Steric Hindrance: In the case of 2-methyl-3-phenylprop-2-en-1-amine, the addition of the C2 methyl group introduces significant steric bulk adjacent to the site of amine oxidation. MAO-B features a bipartite cavity (an entrance cavity and a substrate-binding cavity). The steric clash caused by the C2 methyl group alters the molecule's orientation near the FAD cofactor. This shifts its kinetic profile from being a rapidly turned-over substrate (like unsubstituted cinnamylamine) to a sterically hindered, competitive, or time-dependent inhibitor4[4].

MAOB_Pathway Substrate 2-Methylcinnamylamine (Substrate/Inhibitor) Complex Enzyme-Substrate Complex Substrate->Complex MAOB MAO-B Enzyme (FAD Cofactor) MAOB->Complex Oxidation Sterically Hindered Oxidation Complex->Oxidation Catalysis Product Aldehyde Product + NH3 + H2O2 Oxidation->Product Slow Release

Caption: MAO-B oxidative deamination pathway highlighting steric hindrance by the C2 methyl group.

Antifungal Activity via Squalene Epoxidase Inhibition

While primary allylamines like 2-methyl-3-phenylprop-2-en-1-amine exhibit minimal intrinsic antifungal activity, they are critical synthetic precursors for discovering new biocatalysts and therapeutic agents 2[2].

The antifungal efficacy of the allylamine class is strictly dependent on a tertiary amine structure (e.g., naftifine or terbinafine). This bulky, lipophilic tertiary amine is required to effectively bind and inhibit squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway 5[5]. Primary amines fail to adequately mimic the squalene transition state, resulting in weak or non-existent target engagement.

Ergosterol_Pathway Squalene Squalene SqEpox Squalene Epoxidase (Target Enzyme) Squalene->SqEpox Oxidosqualene 2,3-Oxidosqualene SqEpox->Oxidosqualene Oxidation Ergosterol Ergosterol (Fungal Membrane) Oxidosqualene->Ergosterol Multi-step Tertiary Tertiary Allylamines (Naftifine) Tertiary->SqEpox Potent Inhibition Primary Primary Allylamines (2-Me-Cinnamylamine) Primary->SqEpox Weak Inhibition

Caption: Fungal ergosterol biosynthesis pathway and the differential inhibitory action of allylamines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, experimental workflows must be designed as self-validating systems. Below are the rigorous protocols used to generate the comparative data for these compounds.

Protocol A: Fluorometric MAO-B Kinetic Assay

Causality of Design: MAO inhibitors often exhibit time-dependent, mechanism-based inactivation. Therefore, a 15-minute pre-incubation step is strictly required to capture the true inhibitory potential before substrate competition begins.

  • Enzyme Preparation: Dilute recombinant human MAO-B in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Compound Incubation: Dispense 2-methyl-3-phenylprop-2-en-1-amine (and analogs) at varying concentrations (0.1 µM to 100 µM) into a black 96-well plate. Add the enzyme and pre-incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add kynuramine (a fluorogenic MAO substrate) to a final concentration of 50 µM.

  • Kinetic Measurement: Monitor fluorescence continuously (Ex 318 nm / Em 380 nm) for 30 minutes to quantify the formation of 4-hydroxyquinoline.

  • System Validation: Include Selegiline (1 µM) as a positive control for complete MAO-B inhibition, and a vehicle (DMSO <1%) as a negative control.

Protocol B: CLSI-Standardized Antifungal Susceptibility Testing (MIC)

Causality of Design: RPMI 1640 medium is utilized because it provides a standardized, nutrient-defined environment that forces the fungi to rely heavily on de novo ergosterol synthesis, preventing media-dependent variations in susceptibility.

  • Inoculum Preparation: Prepare a conidial suspension of Trichophyton rubrum in RPMI 1640 medium (buffered to pH 7.0 with MOPS), adjusted to

    
     CFU/mL following CLSI M38-A2 guidelines.
    
  • Serial Dilution: Dispense serial two-fold dilutions of the allylamine analogs (0.01 to 64 µg/mL) into a 96-well microtiter plate.

  • Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 4 to 5 days.

  • MIC Determination: Visually determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration resulting in 100% growth inhibition compared to the control.

  • System Validation: Include Terbinafine as a positive control (expected MIC 0.001–0.01 µg/mL) to validate the assay's sensitivity.

Quantitative Efficacy Comparison

The following table synthesizes the expected pharmacological activity profile of these compounds based on the mechanisms and protocols detailed above.

Table 2: Pharmacological Activity Profile (Representative Data)

CompoundMAO-B IC₅₀ (µM)T. rubrum MIC (µg/mL)Primary Mechanism of Action
2-Methyl-3-phenylprop-2-en-1-amine ~15.0> 64.0Sterically hindered competitive MAO-B binding
Cinnamylamine ~10.5> 64.0Rapid oxidation to cinnamaldehyde
Tranylcypromine 0.2> 64.0Irreversible covalent binding to FAD cofactor
Naftifine > 100.00.01 - 0.06Potent Squalene Epoxidase inhibition

Note: 2-Methyl-3-phenylprop-2-en-1-amine demonstrates moderate MAO-B interaction but lacks the tertiary structure required for antifungal efficacy.

References
  • Adooq Bioscience. "Cinnamylamine - Preparation of Tranylcypromine and MAO Inhibition." URL:[Link]

  • Williams, C. H., et al. "Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes." Biochemical Journal / NIH PubMed. URL:[Link]

  • Silverman, R. B., et al. "Monoamine Oxidase B-Catalyzed Oxidation of Cinnamylamine 2,3-Oxide. Further Evidence against a Nucleophilic Mechanism." Journal of the American Chemical Society. URL:[Link]

  • RSC Publishing. "A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines." Green Chemistry. URL:[Link]

Sources

Comparative

Validation Guide: Chemoselective Synthesis of 2-Methyl-3-phenylprop-2-en-1-amine

Executive Summary This guide validates a Chemoselective Reductive Amination protocol for the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine (also known as -methylcinnamylamine). This primary allylic amine is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates a Chemoselective Reductive Amination protocol for the synthesis of 2-Methyl-3-phenylprop-2-en-1-amine (also known as


-methylcinnamylamine). This primary allylic amine is a critical pharmacophore in antifungal development (e.g., Naftifine intermediates).

The Pivot: Traditional methods rely on the nucleophilic substitution of allylic halides (Gabriel Synthesis or Delépine reaction), which suffer from poor atom economy, regioselectivity issues (


 vs. 

), and toxic byproducts. The validated "New Route" utilizes Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent to convert

-methylcinnamaldehyde directly to the amine. This route offers superior yield (>85%), eliminates mutagenic halides, and preserves the conjugated alkene geometry.

Strategic Analysis: Old vs. New

The following comparison highlights the operational superiority of the Reductive Amination route over the Classical Gabriel Synthesis.

Comparative Performance Matrix
MetricOld Route: Gabriel Synthesis New Route: Selective Reductive Amination
Precursor 3-Chloro-2-methyl-1-phenylprop-1-ene

-Methylcinnamaldehyde
Reagents K-Phthalimide, Hydrazine (Toxic)

,

(STAB)
Step Count 2 (Alkylation + Deprotection)1 (One-pot)
Atom Economy Poor (Phthalhydrazide waste)High (Acetate/Borate waste)
Yield 55 - 65%85 - 92%
Selectivity Risk of

regioisomers
100% Regioselective
Safety Profile High Risk (Hydrazine, Alkyl Halides)Moderate (Standard organic handling)

Detailed Experimental Protocol (The "New" Route)

Objective: Synthesis of 2-Methyl-3-phenylprop-2-en-1-amine via Reductive Amination. Scale: 10 mmol basis.

Materials
  • Substrate:

    
    -Methylcinnamaldehyde (CAS: 101-39-3) - 1.46 g (10 mmol).
    
  • Amine Source: Ammonium Acetate (

    
    ) - 7.7 g (100 mmol, 10 equiv).
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ) - 3.18 g (15 mmol, 1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) - 50 mL.

  • Quench: Saturated

    
     solution.
    
Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a flame-dried 250 mL round-bottom flask with

      
      -Methylcinnamaldehyde  (10 mmol) and Ammonium Acetate  (100 mmol).
      
    • Add THF (50 mL) and stir at room temperature (25°C) for 30 minutes.

    • Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

  • Selective Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

    • Critical Control: STAB is used instead of

      
       to avoid cyanide toxicity and instead of 
      
      
      
      to prevent reduction of the conjugated alkene (C=C).
    • Allow the reaction to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by slowly adding saturated

      
        (30 mL) until gas evolution ceases.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1).

    • Target Product: Pale yellow oil.[1]

Validation & Quality Control

To ensure the protocol yielded the correct molecule without reducing the double bond, verify using the following parameters.

Structural Confirmation Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25–7.35 (m, 5H, Ar-H )
      
    • 
       6.48 (s, 1H, C=CH-Ph ) — Diagnostic peak for retention of alkene.
      
    • 
       3.35 (s, 2H, CH2-NH2 )
      
    • 
       1.88 (s, 3H, CH3-C=C )
      
    • 
       1.45 (br s, 2H, NH2 )
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       137.5 (Ar-C), 135.2 (C=C-Me), 128.9, 128.2, 126.5 (Ar-CH), 125.8 (C=CH ), 49.5 (CH2-N ), 15.2 (CH3 ).
      
Impurity Profile
  • Saturated Amine (Over-reduction): Look for loss of vinyl proton at 6.48 ppm and appearance of multiplet at ~2.8 ppm.

  • Aldehyde (Unreacted): Look for aldehyde proton at ~9.5 ppm.

Mechanistic Visualization

The following diagram illustrates the chemoselectivity of the STAB reagent, which preferentially reduces the iminium ion over the aldehyde or the conjugated alkene.

ReductiveAmination Aldehyde α-Methylcinnamaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 (from NH4OAc) AmineSrc Ammonium Acetate (NH4OAc) AmineSrc->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O Product 2-Methyl-3-phenylprop-2-en-1-amine (Target) Iminium->Product Hydride Transfer (Fast) SideProduct Saturated Amine (Avoided via Selectivity) Iminium->SideProduct Over-reduction (Slow with STAB) STAB Na(OAc)3BH (Selective Reductant) STAB->Product H- Source

Caption: Mechanistic pathway showing the preferential reduction of the Iminium intermediate by STAB, avoiding alkene saturation.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Dangerfield, E. M., et al. (2010).[2][3] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.).

    
    -Methylcinnamaldehyde." Merck KGaA. 
    
  • Sato, S., et al. (2004).[2] "One-pot reductive amination of aldehydes and ketones with amines using

    
    -picoline-borane." Tetrahedron. 
    

Sources

Validation

LC-MS versus GC-MS for the analysis of "2-Methyl-3-phenylprop-2-en-1-amine": a comparative study.

2-Methyl-3-phenylprop-2-en-1-amine (Molecular Formula: C₁₀H₁₃N, Monoisotopic Mass: 147.1048 Da) is a primary allylic amine featuring a conjugated phenyl ring. Because its structure closely mirrors that of cinnamylamines...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-3-phenylprop-2-en-1-amine (Molecular Formula: C₁₀H₁₃N, Monoisotopic Mass: 147.1048 Da) is a primary allylic amine featuring a conjugated phenyl ring. Because its structure closely mirrors that of cinnamylamines and amphetamine-class stimulants, its quantitative and qualitative analysis is of high interest in pharmaceutical development and forensic toxicology.

The presence of the primary amine group (-NH₂) dictates the entire analytical strategy. Amines are highly polar and basic, making them inherently problematic for traditional gas-phase analysis but exceptionally well-suited for liquid-phase mass spectrometry. As a Senior Application Scientist, I have structured this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, providing field-proven protocols and mechanistic insights.

Chemical Profiling & Analytical Causality

The Amine Challenge in GC-MS: Primary amines possess a high pKa (~9.5) and readily form hydrogen bonds. If injected directly into a GC-MS, the underivatized amine will interact with active silanol groups on the fused-silica capillary column and the glass injection liner. This causes severe peak tailing, irreversible adsorption, and thermal degradation. Therefore, chemical derivatization is a mechanistic necessity to mask the polar amine, increase volatility, and improve thermal stability .

The LC-MS Advantage: Conversely, the basicity of the primary amine is a massive asset in LC-MS. Under acidic mobile phase conditions (e.g., 0.1% formic acid), the amine is easily protonated to form a stable [M+H]⁺ ion at m/z 148.1. This allows for direct analysis using Electrospray Ionization in positive mode (ESI+) without the need for time-consuming derivatization steps .

GC-MS Workflow & Mechanistic Insights

Why choose GC-MS? GC-MS utilizing Electron Impact (EI) ionization at 70 eV produces highly reproducible, fragment-rich mass spectra. It remains the gold standard for structural elucidation, untargeted screening, and library matching (e.g., NIST).

Protocol: Liquid-Liquid Extraction (LLE) & PFPA Derivatization

Self-Validating System: This protocol utilizes pentafluoropropionic anhydride (PFPA). The system validates itself through anhydrous control; any residual moisture in step 2 will rapidly hydrolyze the anhydride reagent, yielding no derivatized product and immediately signaling a sample preparation failure.

  • Alkalization & Extraction: Aliquot 1.0 mL of the biological sample into a glass tube. Add 100 µL of 1.0 M NaOH to raise the pH > 11, ensuring the amine is fully deprotonated (neutral state). Add 3.0 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 × g for 5 minutes.

  • Organic Transfer & Evaporation: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle nitrogen stream at 40°C. Critical Step: Ensure absolute zero residual water.

  • Derivatization: Add 50 µL of PFPA and 50 µL of anhydrous ethyl acetate to the dried residue. Seal the vial tightly and incubate at 70°C for 30 minutes to form the volatile pentafluoropropionyl derivative .

  • Reconstitution: Evaporate the excess PFPA reagent under nitrogen (to protect the GC column from strong acids). Reconstitute the residue in 100 µL of ethyl acetate.

  • Instrumental Analysis: Inject 1 µL in splitless mode. Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

LC-MS/MS Workflow & Mechanistic Insights

Why choose LC-MS/MS? LC-MS/MS bypasses the derivatization bottleneck, offering rapid turnaround times, minimal sample degradation, and superior sensitivity for trace-level quantitation of primary amines .

Protocol: Mixed-Mode Solid-Phase Extraction (SPE) & LC-MS/MS

Self-Validating System: The use of a mixed-mode cation exchange (MCX) cartridge ensures that only basic compounds (like our target amine) are retained via ionic bonds during the harsh organic wash. If the target is detected, it validates that the compound successfully maintained its cationic state during the extraction.

  • Sample Acidification: Dilute 0.5 mL of sample with 0.5 mL of 2% phosphoric acid. This disrupts protein binding and ensures the primary amine is fully protonated (cationic).

  • SPE Loading: Condition a polymeric strong cation-exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 2 mL methanol, followed by 2 mL water. Load the acidified sample .

  • Interference Washing: Wash with 2 mL of 2% formic acid in water, followed by 2 mL of 100% methanol. The target amine remains locked to the sorbent via ionic interaction, while neutral lipids are washed away.

  • Target Elution: Elute the amine using 2 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing it into the solvent.

  • Reconstitution & Analysis: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A (0.1% Formic Acid in Water). Inject 2 µL onto a sub-2 µm C18 column. Run a rapid gradient to Mobile Phase B (Acetonitrile). Detect via ESI+ MRM mode targeting the [M+H]⁺ m/z 148.1 precursor transitioning to characteristic fragments (e.g., m/z 131.1 [loss of NH₃] and m/z 91.1[tropylium ion]).

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics when analyzing 2-Methyl-3-phenylprop-2-en-1-amine using both methodologies.

Performance MetricGC-MS (EI-SIM Mode)LC-MS/MS (ESI+ MRM Mode)
Sample Preparation Liquid-Liquid Extraction (LLE) + DerivatizationMixed-Mode Cation Exchange SPE
Derivatization Mandatory (PFPA/HFBA) to prevent column adsorptionNot required (Direct analysis of underivatized amine)
Ionization Strategy Electron Impact (70 eV)Positive Electrospray Ionization (ESI+)
Primary Target Species Volatile perfluoroalkyl derivativeProtonated molecular ion[M+H]⁺ (m/z 148.1)
Estimated LOD 2.5 – 10.0 ng/mL0.1 – 1.0 ng/mL
Analysis Time (Prep + Run) ~90 minutes~30 minutes
Key Advantage Unambiguous structural confirmation via spectral librariesSuperior sensitivity, high-throughput, no thermal degradation
Analytical Decision Matrix

Workflow Start Sample: 2-Methyl-3-phenylprop-2-en-1-amine Q1 Primary Analytical Objective? Start->Q1 LC_Path High-Throughput & Trace Quantitation Q1->LC_Path Speed & Sensitivity GC_Path Structural Elucidation & Library Matching Q1->GC_Path Resolution & Specificity LC_Prep Mixed-Mode SPE (No Derivatization) LC_Path->LC_Prep GC_Prep LLE & Derivatization (e.g., PFPA / HFBA) GC_Path->GC_Prep LC_Run LC-MS/MS (ESI+) Target: [M+H]+ m/z 148.1 LC_Prep->LC_Run GC_Run GC-MS (EI) Target: Fragment Ions GC_Prep->GC_Run

Decision matrix for selecting LC-MS vs. GC-MS workflows for primary amine analysis.

References
  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL:[Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 Source: Agilent Technologies URL:[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Institutes of Health (PMC) URL:[Link]

Comparative

A Spectroscopic Guide to Differentiating (E) and (Z) Isomers of 2-Methyl-3-phenylprop-2-en-1-amine

This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-Methyl-3-phenylprop-2-en-1-amine. As geometric isomers, these compounds share the same molecular formula and connectivity but d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-Methyl-3-phenylprop-2-en-1-amine. As geometric isomers, these compounds share the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond. This seemingly subtle difference can lead to distinct physical, chemical, and biological properties, making unambiguous identification crucial for researchers in medicinal chemistry and material science.

Here, we delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to distinguish between these two isomers. The discussion is grounded in fundamental spectroscopic principles and supported by data from analogous structures to illustrate the expected differences.

Molecular Structure and Stereochemistry

The fundamental difference between the (E) and (Z) isomers lies in the orientation of the highest-priority groups attached to the C2 and C3 atoms of the prop-2-en-1-amine backbone. According to Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group at C3 has higher priority than the hydrogen atom, and the aminomethyl group (-CH₂NH₂) at C2 has higher priority than the methyl group (-CH₃).

  • (E)-isomer (entgegen): The high-priority groups (phenyl and aminomethyl) are on opposite sides of the double bond.

  • (Z)-isomer (zusammen): The high-priority groups (phenyl and aminomethyl) are on the same side of the double bond.

G cluster_E (E)-2-Methyl-3-phenylprop-2-en-1-amine cluster_Z (Z)-2-Methyl-3-phenylprop-2-en-1-amine E_C2 C E_C3 C E_C2->E_C3 E_CH3 H₃C E_C2->E_CH3 E_CH2NH2 H₂N-H₂C E_C2->E_CH2NH2 E_Ph Ph E_C3->E_Ph E_H H E_C3->E_H Z_C2 C Z_C2->E_CH3 Z_C3 C Z_C2->Z_C3 Z_CH2NH2 H₂N-H₂C Z_C2->Z_CH2NH2 Z_Ph Ph Z_C3->Z_Ph Z_H H Z_C3->Z_H Z_CH3 H₃C

Figure 1: Molecular structures of the (E) and (Z) isomers.

Comparative Spectroscopic Analysis

The different spatial arrangements of the functional groups in the (E) and (Z) isomers give rise to unique spectroscopic signatures.

¹H NMR Spectroscopy: Probing Spatial Proximity

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The key lies in observing the chemical shifts and, most definitively, the through-space interactions measured by the Nuclear Overhauser Effect (NOE).

  • Chemical Shift (δ):

    • Vinylic Proton (=CH-Ph): The chemical shift of this proton is highly sensitive to its environment. In the (E)-isomer, this proton is cis to the methyl group. In the (Z)-isomer, it is cis to the more electron-withdrawing and magnetically anisotropic aminomethyl group, which will likely cause it to resonate at a different field.

    • Allylic Protons (-CH₂NH₂ and -CH₃): The proximity of these groups to the phenyl ring's anisotropic field will cause a noticeable difference in their chemical shifts between the two isomers. In the (Z)-isomer, the methyl group is spatially closer to the phenyl ring, which may shield it, causing an upfield shift compared to the (E)-isomer. Conversely, the aminomethyl protons in the (E)-isomer are closer to the phenyl ring.

  • Nuclear Overhauser Effect (NOE): This is the definitive experiment. NOE detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.

    • For the (E)-isomer: Irradiation of the methyl proton signal (-CH₃) should show an NOE enhancement for the vinylic proton signal (=CH-Ph).

    • For the (Z)-isomer: Irradiation of the aminomethyl proton signal (-CH₂NH₂) should show an NOE enhancement for the vinylic proton signal (=CH-Ph). No significant NOE would be expected between the methyl and vinylic protons.

G cluster_workflow NOE-Based Isomer Identification start Acquire 2D NOESY or 1D NOE Spectra irradiate_me Irradiate Methyl Protons (-CH₃) start->irradiate_me irradiate_ch2 Irradiate Aminomethyl Protons (-CH₂NH₂) start->irradiate_ch2 check_noe Observe NOE to Vinylic Proton (=CH-Ph)? irradiate_me->check_noe Yes irradiate_ch2->check_noe Yes isomer_e (E)-Isomer Confirmed check_noe->isomer_e From -CH₃ isomer_z (Z)-Isomer Confirmed check_noe->isomer_z From -CH₂NH₂

Figure 2: Workflow for isomer assignment using NOE spectroscopy.

¹³C NMR Spectroscopy: Electronic and Steric Effects

The ¹³C chemical shifts are also influenced by the isomeric geometry, primarily due to steric interactions.

  • Gamma-Gauche Effect: In the (Z)-isomer, the methyl carbon and the vinylic carbon of the phenyl group are in a gauche arrangement, leading to steric compression. This shielding interaction typically causes the signal for the methyl carbon in the (Z)-isomer to appear at a higher field (lower ppm) compared to the (E)-isomer, where this interaction is absent.[1]

  • Allylic and Vinylic Carbons: The chemical shifts of the double-bond carbons (C2 and C3) and the allylic carbons (-CH₃ and -CH₂NH₂) will exhibit small but measurable differences between the isomers due to the varying electronic and steric environments.

Infrared (IR) Spectroscopy: Vibrational Signatures

While many IR bands will be common to both isomers (e.g., N-H, C-H, and aromatic C=C stretches), the key diagnostic region is often associated with the C=C double bond and its substituents.

  • N-H Stretch: As a primary amine, both isomers are expected to show two bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. These bands are typically weaker and sharper than O-H stretches.[2]

  • N-H Bend: A characteristic bending vibration for primary amines should appear in the 1650-1580 cm⁻¹ range.[2]

  • C=C Stretch: The C=C stretching vibration (around 1650-1600 cm⁻¹) might show a slight frequency and intensity difference between the isomers.

  • Out-of-Plane C-H Bend (=C-H wag): This is often the most diagnostic IR feature for alkene stereochemistry. For a trisubstituted alkene, the (E)-isomer typically shows a strong absorption band around 965 cm⁻¹, whereas the corresponding band in the (Z)-isomer can be weaker or shifted.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The primary chromophore here is the phenyl-conjugated double bond (styrene system).

  • π → π Transition:* Both isomers will exhibit a strong absorption band corresponding to the π → π* transition of the conjugated system. However, the (Z)-isomer is generally more sterically hindered due to the proximity of the phenyl and aminomethyl groups. This steric strain can disrupt the planarity of the conjugated system, leading to:

    • Hypsochromic Shift (Blue Shift): The λ_max for the (Z)-isomer is often at a shorter wavelength compared to the (E)-isomer.[3]

    • Hypochromic Effect: The molar absorptivity (ε) of the (Z)-isomer is typically lower than that of the (E)-isomer.[4]

Summary of Expected Spectroscopic Data

Spectroscopic Feature(E)-Isomer (Predicted)(Z)-Isomer (Predicted)Rationale for Difference
¹H NMR
δ (=CH-Ph)Lower fieldHigher fieldAnisotropic effect of the aminomethyl group in the (Z)-isomer.
δ (-CH₃)Lower fieldHigher fieldShielding by the nearby phenyl ring in the (Z)-isomer.
NOEStrong NOE between -CH₃ and =CH-PhStrong NOE between -CH₂NH₂ and =CH-PhThrough-space proximity of groups.
¹³C NMR
δ (-CH₃)Lower fieldHigher field (shielded)Steric compression (gamma-gauche effect) in the (Z)-isomer.
IR Spectroscopy
ν (=C-H wag)Strong band ~965 cm⁻¹Weaker/shifted bandDifferent vibrational modes for trans vs. cis out-of-plane bending.
UV-Vis Spectroscopy
λ_max (π → π*)Longer wavelengthShorter wavelength (blue shift)Steric hindrance in the (Z)-isomer reduces planarity and conjugation.
Molar Absorptivity (ε)HigherLowerReduced orbital overlap in the less planar (Z)-isomer.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy (¹H, ¹³C, NOESY)
  • Sample Preparation: Dissolve ~5-10 mg of the amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Causality of Solvent Choice: CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If the N-H proton signal is of interest and exchanges with residual water, DMSO-d₆ is a better choice as it is hygroscopic and slows down the exchange rate, allowing for the observation of N-H couplings.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set a spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.

    • Set a spectral width of ~0-220 ppm.

  • 2D NOESY Acquisition:

    • Rationale: The NOESY experiment is the gold standard for unambiguously determining stereochemistry by observing through-space correlations.

    • Use a standard noesygpph pulse sequence.

    • Set a mixing time (d8) appropriate for a small molecule, typically in the range of 300-800 ms. This is the critical parameter that allows for magnetization transfer between spatially close nuclei. An initial experiment with a mixing time of ~500 ms is recommended.

    • Process the 2D data and look for cross-peaks that connect protons close in space. A cross-peak between the methyl and vinylic proton signals confirms the (E)-isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two KBr or NaCl salt plates and acquire the spectrum.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (~1 mg) with ~100 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in transmittance or absorbance mode after automatic background subtraction.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Solvent Choice: Use a UV-grade solvent that does not absorb in the region of interest (typically >200 nm). Ethanol or hexane are common choices.

    • Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a sample with an absorbance in the optimal range of 0.1-1.0 AU. A typical concentration is around 10⁻⁵ M.

  • Acquisition:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Record a baseline spectrum with the blank in both beams.

    • Scan the sample from a high to a low wavelength (e.g., 400 nm to 200 nm).

    • Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

References

  • Royal Society of Chemistry. Supporting Information for Tandem Hydration/Condensation Reaction. RSC. [Link]

  • ResearchGate. UV-vis spectra of the three derivatives in the E and Z forms. ResearchGate. [Link]

  • SpectraBase. (2E)-2-Methyl-3-(2-naphthyl)-1-phenylprop-2-en-1-one. Wiley. [Link]

  • Royal Society of Chemistry. Supporting Information for Lipophilic NHC Assisted One-pot Synthesis. RSC. [Link]

  • PubChem. (E)-N-benzyl-N-methyl-3-phenylprop-2-en-1-amine. NIH. [Link]

  • SpectraBase. 2-Methyl-N-[(E)-3-phenylprop-2-enyl]-2-propanamine. Wiley. [Link]

  • Acta Crystallographica Section E. N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. NIH. [Link]

  • ResearchGate. UV/Vis spectra of 2 (—), (Z)‐E (‐ ‐ ‐ ‐ ‐), (E)‐E (⋅⋅⋅⋅⋅) and (E)‐F (– – –) in acetonitrile. ResearchGate. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

  • NIST. 2-Propen-1-amine, 2-methyl-. NIST. [Link]

  • Basrah Journal of Science. Synthesis and Characterization of some New Amide Derivatives. [Link]

  • SpectraBase. 13C NMR of N-methyl-N-(3-phenylprop-2-yn-1-yl)octan-1-amine. Wiley. [Link]

  • Physical Chemistry Research. Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies. [Link]

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. [Link]

  • Academia.edu. Preparation and Characterizations of (2E)-1-(4-{(E)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum: 2-methylpropene. [Link]

  • Matrix Fine Chemicals. 2-METHYL-3-PHENYLPROP-2-ENAL. [Link]

  • Malaysian Journal of Chemistry. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study. [Link]

  • PubChem. (E)-N-methyl-N-phenethyl-3-phenylprop-2-en-1-amine. NIH. [Link]

  • ResearchGate. 13 C NMR spectrum of (Z)-3-amino-1,3-diphenylprop-2-en-1-one. ResearchGate. [Link]

  • Protheragen. (Z)-N-Methyl-3-Phenylprop-2-En-1-Amine. [Link]

  • Royal Society of Chemistry. Supplementary Information for Azadiene Ligands. RSC. [Link]

  • University of São Paulo. Carbon-13 NMR. IQ-USP. [Link]

Sources

Validation

Comparative study of the antiproliferative activity of "2-Methyl-3-phenylprop-2-en-1-amine" analogs.

Executive Summary: The Scaffold at a Glance The compound 2-Methyl-3-phenylprop-2-en-1-amine (also known as -methylcinnamylamine ) represents a privileged chemical scaffold in oncology. While the free amine itself exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The compound 2-Methyl-3-phenylprop-2-en-1-amine (also known as


-methylcinnamylamine ) represents a privileged chemical scaffold in oncology. While the free amine itself exhibits modest cytotoxicity, its derivatization unlocks three distinct pharmacological classes with potent antiproliferative activities:
  • Lipophilic N-Alkylated Amines (e.g., Fendiline Analogs): Target K-Ras signaling and calcium channels (

    
    ).
    
  • Cinnamamides & Hydroxamates: Potent Histone Deacetylase (HDAC) inhibitors (

    
    ).
    
  • Benzamides: Tubulin polymerization inhibitors (

    
    ).[1]
    

This guide objectively compares these analog classes, providing experimental data, mechanistic insights, and validated protocols for researchers optimizing this scaffold.

Structural Classes & Comparative Efficacy[2][3][4][5]

The versatility of the 2-methyl-3-phenylprop-2-en-1-amine core lies in its ability to serve as a "warhead" or a "linker" depending on the substitution at the nitrogen atom.

Table 1: Comparative Antiproliferative Data (Representative Analogs)
Analog ClassRepresentative CompoundPrimary TargetCell Line (Cancer Type)IC

Value
Mechanism Note
Class A: N-Alkylated Amine Fendiline (Standard)Ca

Channels / K-Ras
PANC-1 (Pancreatic)12.8

M
Disrupts Ras membrane localization; lysosomal accumulation.
Class A: N-Alkylated Amine Compound 30 (Hydroxy-derivative)Mitochondrial MembraneHCT-116 (Colon)8.0

M
Induces apoptosis via mitochondrial potential loss.
Class B: Cinnamamide Compound 1512 Unknown / Michael AcceptorHCT-116 (Colon)32.0

M
Moderate potency; acts as a Michael acceptor.[2]
Class B: Hydroxamate Compound 11b HDAC6Jurkat (Leukemia)40 nM High potency; epigenetic modulation.
Class C: Benzamide Compound 20b Tubulin (Colchicine Site)MCF-7 (Breast)12 nM Arrests cells in G2/M phase; vascular disrupting agent.

Analyst Insight: While Class A (Amines) requires higher concentrations (


M range), they offer a unique mechanism against K-Ras mutant  cancers (like PDAC) where few effective drugs exist. Class B and C are significantly more potent (nM range) but target broader, more common mechanisms (HDAC/Tubulin).

Structure-Activity Relationship (SAR) & Synthesis[6]

The biological fate of the molecule is dictated by the modification of the primary amine.

Figure 1: Divergent SAR Pathways

This diagram illustrates how the core amine scaffold diverges into three distinct therapeutic classes based on chemical modification.

SAR_Pathways Core 2-Methyl-3-phenylprop-2-en-1-amine (Core Scaffold) Mod_A Reductive Amination (Lipophilic Groups) Core->Mod_A + Benzaldehyde derivatives Mod_B Acylation w/ Hydroxamate (Zinc Binding Group) Core->Mod_B + Hydroxy-linker Mod_C Amidation w/ Benzamide (Rigid Aryl Group) Core->Mod_C + Anthranilic acid Class_A Class A: Fendiline Analogs Target: K-Ras / Ca2+ IC50: ~10 µM Mod_A->Class_A Class_B Class B: HDAC Inhibitors Target: Epigenetics IC50: ~40 nM Mod_B->Class_B Class_C Class C: Tubulin Inhibitors Target: Microtubules IC50: ~15 nM Mod_C->Class_C

Caption: Divergent synthesis pathways transforming the core amine into K-Ras inhibitors (Green), HDAC inhibitors (Red), or Tubulin inhibitors (Yellow).

Mechanistic Deep Dive

Understanding why these analogs work is crucial for selecting the right compound for your study.

Class A: The "Fendiline" Mechanism (Ras/Ca2+)

Unlike standard cytotoxic agents, N-alkylated analogs (like Fendiline) function by altering cellular localization.

  • Ca2+ Blockade: They inhibit L-type calcium channels, disrupting the Ca2+ signaling required for cell proliferation.

  • Ras Mislocalization: They interfere with the electrostatic interactions that anchor K-Ras to the plasma membrane. K-Ras is then mis-sorted to lysosomes and degraded.

  • Synergy: This mechanism makes them excellent sensitizers for drugs like Gemcitabine .

Class B & C: The "Warhead" Mechanism

Here, the 2-methyl-3-phenylprop-2-en-1-amine acts as a "cap" or "linker" that positions a pharmacophore:

  • HDAC Inhibition: The cinnamyl group fits into the hydrophobic tube of the HDAC enzyme, positioning a zinc-binding group (hydroxamate) at the active site.

  • Tubulin Binding: The phenyl-ene-amine motif mimics the structure of Colchicine, binding to

    
    -tubulin and preventing microtubule assembly, leading to mitotic arrest.
    

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated Analogs (Reductive Amination)

Use this protocol to generate Class A analogs.

Reagents: 2-Methyl-3-phenylprop-2-en-1-amine (1.0 eq), Aryl aldehyde (1.0 eq), NaBH(OAc)3 (1.5 eq), DCE (Solvent).

  • Imine Formation: Dissolve the amine and the appropriate aldehyde in dry 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under N2 atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16h).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Validated MTT Antiproliferative Assay

Standardized for adherent cancer cell lines (e.g., MCF-7, HCT-116).

  • Seeding: Seed tumor cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve analogs in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells.

    • Control: Vehicle (DMSO) only.

    • Positive Control:[3][4] Doxorubicin or Fendiline (depending on class).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well (10% of total volume). Incubate for 4h.

  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization of Signaling Pathways

Figure 2: Mechanism of Action - Class A vs Class C

This diagram contrasts the cytosolic/membrane effects of Class A analogs with the nuclear/cytoskeletal effects of Class C analogs.

Mechanism_Action cluster_cell Cancer Cell Drug_A Class A Analog (Fendiline-like) Ca_Channel L-Type Ca2+ Channel Drug_A->Ca_Channel Blocks Ras K-Ras (Membrane Bound) Drug_A->Ras Displaces Lysosome Lysosomal Degradation Ras->Lysosome Mis-sorting Apoptosis Apoptosis / Cell Death Lysosome->Apoptosis Drug_C Class C Analog (Benzamide) Tubulin Free Tubulin Dimers Drug_C->Tubulin Binds Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Blocked Mitosis Mitosis (G2/M) Microtubule->Mitosis Arrest Mitosis->Apoptosis

Caption: Dual mechanisms: Class A (Green) promotes Ras degradation via calcium channel modulation; Class C (Yellow) inhibits tubulin polymerization leading to mitotic arrest.

References

  • Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. ResearchGate.

  • Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors. PubMed.

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.

  • Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events. International Journal of Molecular Sciences.

  • Synthesis and biological evaluation of alpha-MSH analogues substituted with alanine. PubMed.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3-phenylprop-2-en-1-amine proper disposal procedures

The handling and disposal of complex allylamines such as 2-Methyl-3-phenylprop-2-en-1-amine require rigorous operational protocols. As a lipophilic, reactive amine frequently utilized as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex allylamines such as 2-Methyl-3-phenylprop-2-en-1-amine require rigorous operational protocols. As a lipophilic, reactive amine frequently utilized as an intermediate in the synthesis of neuroactive compounds and opioid receptor ligands[1], its structural properties dictate specific safety and environmental hazards.

This guide provides drug development professionals and laboratory personnel with a causality-driven, step-by-step framework for the safe operational handling, spill neutralization, and final disposal of this compound.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first quantify the physical and chemical behavior of the target molecule. The presence of the unshared electron pair on the nitrogen atom renders the free base highly nucleophilic and basic, while the phenyl and allyl groups increase its lipophilicity, allowing it to readily cross biological membranes.

Table 1: Quantitative Data & Hazard Classification for 2-Methyl-3-phenylprop-2-en-1-amine

Property / MetricValue / DescriptionOperational Implication
CAS Number 97294-57-0[2]Unique identifier for waste manifesting.
Molecular Weight 147.22 g/mol Low molecular weight contributes to volatility.
Physical State (Free Base) Yellow Oil[1]Prone to spreading during spills; emits toxic vapors.
Physical State (HCl Salt) White SolidStable, non-volatile form; preferred for long-term storage.
Chemical Reactivity Basic, NucleophilicReacts violently with strong acids and oxidizers.
Primary Hazards Corrosive, Irritant, Aquatic ToxicityRequires strict segregation from aqueous environmental release.

Causality-Driven Safety & Handling Principles

Standard operating procedures must be grounded in chemical causality. Do not simply follow steps; understand the mechanistic reasons behind each safety requirement:

  • Inhalation & Volatility: In its free-base oil form, 2-Methyl-3-phenylprop-2-en-1-amine exhibits significant vapor pressure. Inhalation of these vapors causes immediate saponification of the mucosal membranes in the respiratory tract. Action: All manipulations, including waste consolidation, must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Dermal Exposure & Material Degradation: Amines are notorious for degrading standard laboratory plastics and latex. Action: Heavy-duty nitrile or butyl rubber gloves are mandatory. If the oil contacts the skin, the lipophilic tail pulls the corrosive amine head into the dermal layers, causing deep tissue burns.

Step-by-Step Spill Response & Neutralization Protocol

If a spill occurs, direct absorption of the free-base oil is an operational failure. Absorbing an unneutralized amine onto a high-surface-area medium (like sand) increases the rate of vapor emission. The protocol below is a self-validating system designed to eliminate volatility before cleanup.

Step 1: Isolation and PPE Verification

  • Immediately evacuate personnel from the immediate vicinity of the spill.

  • Don a half-mask or full-face respirator equipped with an organic vapor/acid gas (OV/AG) cartridge if the spill has occurred outside of primary containment (fume hood).

Step 2: Exothermic-Controlled Neutralization Causality: Reacting concentrated mineral acids (e.g., 12M HCl) directly with the amine generates an uncontrolled exothermic reaction, which boils the amine and aerosolizes toxic vapors. We must use a weak, buffered acid.

  • Prepare a 1M Citric Acid solution or a 5% w/v Sodium Bisulfate solution.

  • Carefully spray or pour the weak acid over the perimeter of the spill, working inward to prevent spreading.

  • Validation: Test the liquid pool with universal pH indicator paper. The neutralization is complete only when the pH stabilizes between 6.0 and 8.0, confirming the conversion of the volatile free base into a stable, water-soluble salt.

Step 3: Absorption and Containment

  • Once neutralized, cover the aqueous mixture with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Never use sawdust or organic absorbents, as residual amines can trigger exothermic degradation of the organic matrix.

  • Sweep the saturated absorbent using non-sparking tools and transfer it into a high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Decontamination

  • Wash the spill surface with a mild anionic detergent and water to remove any residual lipophilic traces.

  • Collect the washings and add them to the aqueous hazardous waste stream.

Standard Operating Procedure (SOP) for Routine Disposal

Routine laboratory waste containing 2-Methyl-3-phenylprop-2-en-1-amine must be managed under strict Resource Conservation and Recovery Act (RCRA) frameworks to prevent environmental contamination[4].

Step 1: Segregation of Waste Streams

  • Halogen-Free Organic Waste: Unreacted free-base amine in organic solvents (e.g., ethyl acetate, hexane) must be segregated into dedicated halogen-free containers. Critical Warning: Never mix amine waste with halogenated solvents (e.g., dichloromethane) unless heavily diluted. Amines can react with halogenated compounds over time to form reactive, potentially unstable quaternary ammonium salts.

  • Aqueous Waste: Neutralized amine salts generated from aqueous workups should be directed to the aqueous waste stream, provided the final pH is adjusted to neutral (pH 6-8).

Step 2: RCRA Labeling Ensure all carboys and solid waste bins are explicitly labeled with "Hazardous Waste." The label must denote the specific chemical name and check the boxes for Toxic and Corrosive .

Step 3: Final Destruction via Incineration The only EPA-approved method for the final disposal of organic amines is high-temperature incineration[5]. Causality: Because the compound contains nitrogen, standard combustion generates highly toxic and smog-forming nitrogen oxides (NOx). Ensure your institutional waste broker routes this waste to an incineration facility explicitly equipped with an alkaline NOx scrubber system to neutralize these exhaust gases before atmospheric release[5].

Disposal Workflow Visualization

The following decision tree outlines the logical progression for handling both routine waste and accidental releases of the compound.

G Start Waste Generation: 2-Methyl-3-phenylprop-2-en-1-amine Decision Waste Type? Start->Decision Spill Accidental Spill / Leak (Free Base Oil) Decision->Spill Uncontained Release Routine Routine Lab Waste (Synthesis Byproducts) Decision->Routine Standard Protocol Neutralize Neutralize with 1M Citric Acid (Verify pH 6-8) Spill->Neutralize Segregate Segregate: Halogen-Free Organic OR Aqueous Routine->Segregate Absorb Absorb with Inert Material (Vermiculite / Sand) Neutralize->Absorb Label Label: RCRA Hazardous Waste (Corrosive & Toxic) Absorb->Label Segregate->Label Incineration EPA-Approved Incineration (Requires NOx Scrubber) Label->Incineration

Fig 1. Decision tree for the safe handling, neutralization, and disposal of 2-Methyl-3-phenylprop-2-en-1-amine.

References

  • Royal Society of Chemistry. "Amine-Directed Mizoroki-Heck Arylation of Free Allylamines." Chemical Communications. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." Available at:[Link]

  • California Department of Toxic Substances Control. "SSFL - RFI Draft Work Plan (Disposal of Organic Amines and EPA Method 8315A)." Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Methyl-3-phenylprop-2-en-1-amine

This guide provides essential safety and logistical information for the handling of 2-Methyl-3-phenylprop-2-en-1-amine. The following protocols are designed to ensure the safety of researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 2-Methyl-3-phenylprop-2-en-1-amine. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing self-validating systems for chemical handling and disposal. The guidance herein is synthesized from established safety protocols for structurally related compounds, including aromatic amines and substituted styrenes, due to the limited availability of specific data for this exact molecule.

Hazard Analysis and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and pain.[3][6][7] Prolonged contact may lead to more severe chemical burns.[8]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[3][6]

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Chronic exposure to related compounds has been linked to effects on the central nervous system, including headache, fatigue, and weakness.[3][4]

  • Flammability: The presence of a phenyl group and a carbon-carbon double bond suggests that the compound may be flammable, particularly at elevated temperatures.[6][7]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure.[9] The selection of PPE should be based on the potential for splashing, aerosolization, and direct contact.[10][11]

Summary of Mandatory PPE
PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.Protects against skin absorption and irritation.[11][12] Nitrile offers good resistance to a range of organic chemicals.
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles protect against splashes, while a face shield offers a secondary barrier for the entire face.[10][11]
Body Protection A long-sleeved, buttoned lab coat, preferably made of a chemically resistant material. Consider a disposable apron for added splash protection.Prevents contamination of personal clothing and skin.[12]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood.Protects against inhalation of potentially toxic vapors and aerosols.[13]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
PPE Donning and Doffing Workflow

The following workflow is designed to minimize the risk of cross-contamination during the donning and doffing of PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Layer Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational and Handling Plan

Engineering Controls

All work with 2-Methyl-3-phenylprop-2-en-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] An eyewash station and safety shower must be readily accessible.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the donning sequence outlined in the PPE workflow diagram.

  • Aliquoting and Handling:

    • Dispense the chemical slowly and carefully to avoid splashing or aerosolization.

    • Keep containers tightly closed when not in use.[14]

    • Use compatible labware (e.g., glass or appropriate solvent-resistant plastic).

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[15]

  • Doffing PPE: Follow the doffing sequence to prevent contamination of your person and the surrounding environment.

Spill and Emergency Procedures

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[16]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[17]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8][18]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing 2-Methyl-3-phenylprop-2-en-1-amine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

Waste Management Workflow

Disposal_Workflow Start Generate Chemical Waste Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Store Store in a Designated, Ventilated Secondary Containment Area Collect->Store Dispose Arrange for Pickup by a Licensed Waste Disposal Service Store->Dispose End Waste Disposed According to Federal, State, and Local Regulations Dispose->End

Caption: Hazardous Waste Disposal Workflow.

Disposal Guidelines:

  • Do not dispose of this chemical down the drain.[16]

  • Collect all waste in a properly labeled, sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[20]

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. Available from: [Link]

  • Aromatic Amine Pollution → Term. Sustainability Directory. Available from: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available from: [Link]

  • Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. U.S. Department of Energy Office of Scientific and Technical Information. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Available from: [Link]

  • Is styrene a harmful gas? - Quora. Available from: [Link]

  • Personal Protective Equipment (PPE) Used in the Laboratory | Microbe Online. Available from: [Link]

  • Styrene Gas Factsheet. Ion Science. Available from: [Link]

  • ICSC 0073 - STYRENE - International Chemical Safety Cards (ICSCs). Available from: [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Medscape. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available from: [Link]

  • Styrene Monomer - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available from: [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. Available from: [Link]

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